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Core Science & Biosynthesis

Foundational

Synthesis of 1,3-Thiazole-2-Thiol Scaffolds via Carbon Disulfide: A Comprehensive Guide

Executive Summary The 1,3-thiazole-2-thiol (2-mercaptothiazole) core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, widely recognized for its diverse biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole-2-thiol (2-mercaptothiazole) core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, widely recognized for its diverse biological activities, including antimicrobial, antiprotozoal, and antitumor properties[1]. For synthetic chemists and drug development professionals, constructing this sulfur- and nitrogen-rich heterocycle efficiently is paramount. Carbon disulfide (CS₂) serves as a highly potent, atom-economical C1-S2 synthon in these workflows.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic reaction schemes. Here, we analyze the thermodynamic and kinetic causality behind the experimental choices and establish self-validating protocols to ensure high-fidelity synthesis of 1,3-thiazole-2-thiol derivatives.

Mechanistic Foundations and Causality

The synthesis of 1,3-thiazole-2-thiols using carbon disulfide primarily relies on exploiting the extreme electrophilicity of the sp-hybridized carbon in CS₂. Because the carbon atom is flanked by two electronegative sulfur atoms, it is highly susceptible to nucleophilic attack by primary amines or ammonia.

The Cook-Heilbron Pathway

The is the premier method for generating 5-amino-1,3-thiazole-2-thiols under mild conditions[2]. The causality of this mechanism is driven by a precise sequence of nucleophilic additions and intramolecular cyclizations:

  • Dithiocarbamate Formation : The lone pair on the nitrogen of an α -aminonitrile attacks the electrophilic carbon of CS₂. This pushes the π -electrons onto one of the sulfur atoms, creating a dithiocarbamate intermediate[2].

  • 5-exo-dig Cyclization : Acting as a soft Lewis base, the newly formed anionic sulfur atom attacks the adjacent sp-hybridized carbon of the nitrile group. This specific 5-exo-dig cyclization is kinetically favored and forms a 5-imino-2-thione thiazolidine intermediate[2].

  • Tautomerization : Driven by the thermodynamic stability of aromaticity, the intermediate undergoes a base- or water-mediated proton shuttle, tautomerizing into the final 5-amino-1,3-thiazole-2-thiol[3].

CookHeilbron A α-Aminonitrile + Carbon Disulfide (CS₂) B Nucleophilic Addition (Amine attacks CS₂) A->B C Dithiocarbamate Intermediate B->C D 5-exo-dig Cyclization (Sulfur attacks Nitrile) C->D E 5-Imino-2-thione Thiazolidine D->E F Proton Shuttle & Tautomerization E->F G 5-Amino-1,3-thiazole-2-thiol (Target Scaffold) F->G

Mechanistic pathway of the Cook-Heilbron synthesis of 1,3-thiazole-2-thiols.

The Modified Hantzsch / Dithiocarbamate Pathway

When the target is a 4-substituted-1,3-thiazole-2-thiol, the is utilized. Here, ammonia is first reacted with CS₂ to form an ammonium dithiocarbamate salt[4]. This salt is then reacted with an α -haloketone. The soft sulfur nucleophile preferentially displaces the halide (S_N2), followed by the intramolecular condensation of the nitrogen with the carbonyl carbon to close the thiazole ring[3].

Experimental Methodologies: Self-Validating Protocols

A robust chemical protocol must be self-validating. The following methodologies integrate specific Quality Control (QC) checkpoints to ensure the reaction is proceeding as intended, preventing the waste of downstream resources.

Protocol A: Synthesis of 5-Amino-1,3-thiazole-2-thiol via Cook-Heilbron

Objective: Synthesize 5-amino-2-mercaptothiazole from an α -aminonitrile.

  • Step 1: Reagent Preparation & Kinetic Control

    • Action: Dissolve 1.0 equivalent of α -aminonitrile in anhydrous ethanol. Add 1.2 equivalents of a mild base (e.g., triethylamine). Cool the reaction flask to 0–5 °C in an ice bath. Dropwise add 1.2 equivalents of carbon disulfide (CS₂).

    • Causality: CS₂ is highly volatile (bp 46 °C) and its reaction with amines is highly exothermic. Cooling prevents the evaporative loss of CS₂, ensuring stoichiometric integrity[1].

    • Self-Validation (QC1): The solution must transition from clear to a distinct yellow/orange hue within 15 minutes. If no color change occurs, the CS₂ has degraded or the amine is inactive. Do not proceed until color change is confirmed.

  • Step 2: Thermal Cyclization

    • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

    • Causality: The 5-exo-dig cyclization requires moderate thermal energy to overcome the activation barrier of attacking the nitrile carbon[2].

    • Self-Validation (QC2): Pull an aliquot for IR spectroscopy. The sharp C≡N stretching band at ~2200 cm⁻¹ must completely disappear. If the peak persists, extend the reaction time.

  • Step 3: Quench and Tautomerization

    • Action: Quench the reaction by adding ice-cold distilled water.

    • Causality: Water acts as a proton shuttle, facilitating the tautomerization of the intermediate into the stable, aromatic 1,3-thiazole-2-thiol[2]. The sudden change in solvent polarity will force the product to precipitate.

  • Step 4: Purification

    • Action: Filter the precipitate via a Büchner funnel, wash with cold ether, and recrystallize from hot ethanol to yield the pure product.

ExperimentalWorkflow S1 Step 1: Reagent Mixing (Amine + CS₂ at 0°C) QC1 QC Check: Color Change (Clear to Yellow/Orange) S1->QC1 S2 Step 2: Cyclization Phase (Warm to RT, Stir 4-6h) QC1->S2 QC2 QC Check: IR Spectroscopy (Loss of C≡N at 2200 cm⁻¹) S2->QC2 S3 Step 3: Aqueous Quench (Precipitation of Product) QC2->S3 S4 Step 4: Purification (Recrystallization in EtOH) S3->S4 QC3 Final Validation (NMR & Mass Spectrometry) S4->QC3

Step-by-step experimental workflow with integrated self-validating QC checkpoints.

Protocol B: Synthesis of 4-Aryl-1,3-thiazole-2-thiol via α -Haloketones

Objective: Synthesize 4-substituted derivatives using a pre-formed dithiocarbamate salt.

  • Dithiocarbamate Synthesis: Bubble ammonia gas into a solution of CS₂ in diethyl ether at 0 °C. Self-Validation: Yellow crystals of ammonium dithiocarbamate will precipitate immediately[4].

  • Substitution: In a round-bottom flask, dissolve the ammonium dithiocarbamate (1.2 eq) and an α -haloketone (e.g., 4-bromophenacyl bromide, 1.0 eq) in absolute ethanol.

  • Cyclization: Reflux the mixture for 1–2 hours. Self-Validation: The yellow crystals will dissolve, and the solution will darken as the condensation releases water and the thiazole ring forms[4].

  • Isolation: Concentrate the solvent under reduced pressure, add ice water, and filter the resulting solid. Recrystallize from ethanol.

Quantitative Data & Analytical Markers

To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative outcomes and critical analytical markers for validating the synthesized 1,3-thiazole-2-thiol scaffolds.

Synthesis PathwayStarting MaterialsReaction ConditionsExpected YieldKey Analytical Markers
Cook-Heilbron (5-Amino derivative) α -Aminonitrile + CS₂0 °C to RT, 4-6 hrs75–85%IR: Loss of C≡N (~2200 cm⁻¹), Appearance of N-H/S-H stretches
Modified Hantzsch (4-Aryl derivative) α -Haloketone + NH₄S₂CNReflux in EtOH, 1-2 hrs80–90%¹H NMR: Thiazole C5-H singlet (~7.2–7.5 ppm)
Benzothiazole-2-thiol (Fused derivative)2-Aminothiophenol + CS₂Reflux in EtOH/KOH, 4 hrs>85%Mass Spec: [M+H]⁺ corresponding to core mass

Conclusion

The synthesis of 1,3-thiazole-2-thiols from carbon disulfide is a masterclass in exploiting differential nucleophilicity and electrophilicity. By strictly controlling the temperature during the initial dithiocarbamate formation and ensuring the thermodynamic conditions are met for cyclization, researchers can reliably produce these highly valuable scaffolds. Adhering to the self-validating checkpoints outlined above guarantees high-purity yields suitable for downstream biological assays and drug development pipelines.

References

  • Wikipedia , "Cook–Heilbron thiazole synthesis",[Link]

  • Encyclopedia.pub , "Thiazoles and Bisthiazoles",[Link]

  • Oriental Journal of Chemistry , "Synthesis New and Novel Aryl Thiazole Derivatives Compounds",[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of 1,3-Thiazole-2-thiol Derivatives

Introduction: The Therapeutic Promise of the Thiazole Scaffold The 1,3-thiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant effects.[1][4] Specifically, 1,3-thiazole-2-thiol derivatives have emerged as a class of compounds with significant therapeutic potential, attributable to their unique structural features which allow for diverse interactions with biological targets.[5][6] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals on the systematic screening of these derivatives to uncover and validate their biological activities. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Part 1: A Tiered Strategy for Efficient Biological Screening

A hierarchical screening approach is the most logical and resource-efficient strategy in early-stage drug discovery. This process begins with broad, high-throughput primary assays to identify "hits" which are then subjected to more specific and complex secondary assays to validate their activity and elucidate their mechanism of action.

Causality: This tiered approach prevents the resource-intensive investigation of non-viable candidates. Primary screens act as a coarse filter, designed for speed and capacity, to quickly identify any compound with a desired biological effect. Secondary screens then provide the necessary depth, confirming the initial findings and providing insights into how the compound works, which is critical for lead optimization.

Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening (High-Throughput) cluster_2 Hit Identification & Validation cluster_3 Secondary Screening & MoA Compound 1,3-Thiazole-2-thiol Derivatives P_Anti Antimicrobial (MIC Assay) Compound->P_Anti Broad Spectrum Evaluation P_Cancer Anticancer (MTT Assay) Compound->P_Cancer Broad Spectrum Evaluation P_Antiox Antioxidant (DPPH Assay) Compound->P_Antiox Broad Spectrum Evaluation P_Inflam Anti-inflammatory (COX Assay) Compound->P_Inflam Broad Spectrum Evaluation Hits Identify 'Hits' (Compounds with significant activity) P_Anti->Hits P_Cancer->Hits P_Antiox->Hits P_Inflam->Hits S_Anti Bactericidal/Fungicidal Studies Hits->S_Anti Validate & Characterize S_Cancer Apoptosis & Cell Cycle Analysis Hits->S_Cancer Validate & Characterize S_Inflam Cytokine Release Assays Hits->S_Inflam Validate & Characterize MoA Mechanism of Action (e.g., Kinase Profiling) S_Anti->MoA S_Cancer->MoA S_Inflam->MoA

Caption: Tiered approach for screening 1,3-thiazole-2-thiol derivatives.

Part 2: Primary In Vitro Screening Protocols

This section details the standard, validated protocols for the initial assessment of the biological activities of 1,3-thiazole-2-thiol derivatives.

Anticancer Activity: Cytotoxicity Screening

Scientific Rationale: Cancer remains a leading cause of mortality worldwide, and the search for novel, more selective anticancer agents is paramount.[7] Thiazole derivatives have shown promise by inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like PI3K/Akt/mTOR.[7][8] The initial step is to assess a compound's general cytotoxicity against various cancer cell lines.[9]

Core Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[10][11][12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[10][13] The amount of formazan is directly proportional to the number of living cells.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells/well.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds (e.g., concentrations ranging from 0.1 to 100 µM).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), the concentration that inhibits cell growth by 50%, using non-linear regression analysis.[10]

Data Presentation: Hypothetical IC₅₀ Values

Compound IDMCF-7 (µM)A549 (µM)HepG2 (µM)
TZT-0018.512.315.1
TZT-002>100>100>100
TZT-0032.14.53.8
Doxorubicin0.91.21.5
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Thiazole derivatives have demonstrated significant antibacterial and antifungal properties.[2][3][14] The first step in evaluating these properties is to determine the minimum inhibitory concentration (MIC).

Core Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) to a density of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[6]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[6]

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Hypothetical MIC Values

Compound IDS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
TZT-00116>12864
TZT-0044816
TZT-005>128>128>128
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2
Antioxidant Activity: DPPH Radical Scavenging Assay

Scientific Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer and inflammation.[7] Antioxidants can neutralize these harmful free radicals. The DPPH assay is a simple, rapid, and widely used method to screen for antioxidant activity.[15][16]

Core Protocol: DPPH Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which results in a color change from deep violet to pale yellow.[15] The decrease in absorbance is proportional to the radical scavenging activity.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL).[17]

  • Assay Procedure: In a 96-well plate, add 20 µL of various concentrations of the test compounds.[17][18]

  • Reaction Initiation: Add 180 µL of the DPPH solution to each well and mix.[17]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][18]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[17][19]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The concentration required for 50% inhibition (IC₅₀) is determined by linear regression analysis.[17] Ascorbic acid or Gallic acid is typically used as a positive control.[17][19]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Inflammation is a key pathological feature of many chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[20][21] Evaluating the inhibition of COX-1 and COX-2 isoforms can identify promising anti-inflammatory candidates with potentially fewer side effects.[22]

Core Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing heme and a detection probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Inhibitor Pre-incubation: Add the test compounds at various concentrations to the wells and pre-incubate with the enzyme for a short period (e.g., 10 minutes) to allow for binding.[22]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Kinetic Measurement: Measure the rate of color development (oxidation of TMPD) kinetically using a plate reader at approximately 590-620 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Part 3: Secondary Screening and Mechanism of Action (MoA)

Once a "hit" compound is identified from primary screening, secondary assays are employed to confirm its activity and begin to unravel its mechanism of action (MoA). For an anticancer hit, this involves understanding how it kills cancer cells.

Scientific Rationale: A potent IC₅₀ value from an MTT assay is a promising start, but it doesn't explain the mechanism of cell death. The compound could be inducing programmed cell death (apoptosis), which is desirable, or causing non-specific necrosis. Furthermore, identifying the specific molecular target (e.g., a particular protein kinase) is the ultimate goal for rational drug design and development. Thiazole derivatives are known to interact with a variety of protein kinases, making kinase inhibition a key area of investigation.[23]

MoA_Workflow cluster_0 Cellular Mechanism cluster_1 Molecular Target Identification Hit Potent Anticancer 'Hit' (from MTT Assay) Apoptosis Annexin V / PI Staining (Flow Cytometry) Hit->Apoptosis Confirm Apoptosis Induction CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hit->CellCycle Determine Cell Cycle Arrest Kinase Kinase Panel Screening (Broad Profiling) Apoptosis->Kinase If apoptotic, probe target TargetKinase Specific Kinase Assay (e.g., BRAF V600E) Kinase->TargetKinase Identify specific target Pathway Western Blotting (p-ERK, p-Akt) TargetKinase->Pathway Confirm pathway inhibition in cells

Caption: Workflow for elucidating the Mechanism of Action of an anticancer hit.

Core Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V stains apoptotic cells (phosphatidylserine exposure), while PI stains necrotic cells (loss of membrane integrity).[10]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+). A significant increase in the Annexin V positive population confirms apoptosis induction.

Conclusion and Future Outlook

The systematic screening of 1,3-thiazole-2-thiol derivatives is a highly promising avenue for the discovery of novel therapeutic agents. The tiered approach outlined in this guide, beginning with broad primary screens and progressing to detailed mechanistic studies, provides a robust framework for identifying and validating lead compounds. The inherent versatility of the thiazole scaffold suggests that continued exploration and derivatization will yield candidates with potent and selective activities against a range of diseases.[1] Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and toxicity assessments for the most promising leads to translate these in vitro findings into clinical applications.

References

  • BenchChem. (n.d.). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid.
  • Bio-protocol. (n.d.). DPPH Assay.
  • ResearchGate. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20).
  • ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 65(5), 707-711.
  • Abcam. (n.d.). MTT assay protocol.
  • Pathak, M., et al. (n.d.). Systematic Review On Thiazole And Its Applications. Kuey.
  • Głowacka, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5642.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Journal of the Iranian Chemical Society.
  • Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29, 4958-5009.
  • Li, Y., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. Scientific Reports, 10(1), 6489.
  • MTT Assay on Anticancer properties of the different extracts of roots of Lantana camara Linn. (2023, July 11). Research Journal of Pharmacy and Technology.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • Kumar, A., & Sharma, S. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • An, T. N. M., et al. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances.
  • Al-Snafi, A. E. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research.
  • Al-Ostath, A. I., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 548-561.
  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
  • Modrić, M., et al. (2021). Design, synthesis and biological evaluation of new 1,3-thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1239, 130526.
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3869-3881.
  • Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. (2020, July 10).
  • Ibrahim, S. A., & Rizk, H. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives. IntechOpen.

Sources

Foundational

Discovery and isolation of natural products containing 1,3-thiazole-2-thiol

Title: Discovery, Isolation, and Application of 1,3-Thiazole-2-Thiol Scaffolds in Natural Products and Drug Development Executive Summary The 1,3-thiazole ring is a privileged pharmacophore ubiquitous in natural products...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery, Isolation, and Application of 1,3-Thiazole-2-Thiol Scaffolds in Natural Products and Drug Development

Executive Summary The 1,3-thiazole ring is a privileged pharmacophore ubiquitous in natural products, ranging from the anticancer agent bleomycin to the antibiotic epothilone. However, the specific 1,3-thiazole-2-thiol (or 2-mercaptothiazole) substitution represents a highly specialized moiety. Its unique electronic properties, driven by thiol-thione tautomerism, make it an exceptional candidate for target engagement via metal chelation, hydrogen bonding, and covalent disulfide formation. This technical guide explores the discovery, isolation, synthetic methodologies, and biological applications of 1,3-thiazole-2-thiol derivatives, providing actionable protocols for researchers and drug development professionals.

The Chemical Logic of 1,3-Thiazole-2-Thiol

As an application scientist, I often emphasize that the biological efficacy of the 1,3-thiazole-2-thiol scaffold is intrinsically linked to its tautomeric equilibrium. In aqueous physiological environments, the molecule exists in an equilibrium between the 2-thiol (aromatic) and 2-thione (non-aromatic) forms.

This duality allows the molecule to act as a versatile ligand. The exocyclic sulfur can chelate metal ions in metalloenzymes, while the nitrogen atom in the ring serves as a hydrogen bond acceptor. Furthermore, the thiol group can form transient disulfide bridges with active-site cysteine residues, a mechanism that underpins its efficacy as an inhibitor in various bacterial and enzymatic systems[1].

Discovery and Isolation Workflows

While the unsubstituted thiazole ring is biosynthesized via the cyclization of cysteine residues in non-ribosomal peptides, the 2-thiol variant is often discovered through high-throughput screening (HTS) of complex libraries or isolated as a specialized metabolite. A landmark application of this was the recent discovery of 4,5-dihydro-1,3-thiazole-2-thiol (TA-T) as a potent, novel nitrification inhibitor targeting ammonia-oxidizing bacteria (AOB)[2].

When isolating these compounds from complex matrices, the tautomeric nature of the molecule can lead to peak broadening during reversed-phase HPLC. To lock the ionization state and ensure sharp chromatographic resolution, the mobile phase pH must be strictly controlled using buffered systems (e.g., 0.1% formic acid).

G A Complex Matrix / Library (45,400+ small molecules) B High-Throughput Screening (Target Assays) A->B C Hit Identification (e.g., Nitrification Inhibition) B->C Activity > 80% D LC-MS/MS Profiling (m/z 119.99 for TA-T) C->D Dereplication E Preparative HPLC Isolation D->E Target Mass ID F Structural Elucidation (NMR, HRMS) E->F >95% Purity

High-throughput screening and isolation workflow for thiazole-2-thiol derivatives.

Protocol 1: LC-MS/MS Guided Isolation of Thiazole-2-Thiols

Causality Note: This protocol utilizes mass-guided fractionation to differentiate the target molecule from the complex matrix background, preventing the co-isolation of structurally similar but biologically inactive artifacts.

  • Matrix Preparation: Extract the biological sample or library pool in a 10% DMSO/aqueous solution to ensure the solubility of both polar and moderately lipophilic thiazole derivatives.

  • Chromatographic Separation: Inject the extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid to suppress tautomeric peak tailing.

  • Mass Spectrometry (Dereplication): Monitor the eluent using ESI+ mode. For TA-T, set the Selected Ion Monitoring (SIM) to m/z 119.99[M+H]+[2].

  • Preparative Isolation: Scale up the gradient to a preparative HPLC system. Collect fractions triggered by the target mass.

  • Lyophilization & Storage: Immediately freeze and lyophilize the collected fractions. Thiazole-2-thiols are prone to oxidative dimerization (forming disulfides) if left in aqueous solutions exposed to air.

Synthetic Methodologies for Thiazole-2-Thiol Scaffolds

To generate sufficient quantities for structure-activity relationship (SAR) studies, synthetic access is paramount. The most robust method is a modified Hantzsch thiazole synthesis, which condenses α-haloketones with ammonium dithiocarbamate[3].

G A α-Haloketone (Precursor) C Thioamide Intermediate A->C Nucleophilic Attack B Ammonium Dithiocarbamate B->C D 1,3-Thiazole-2-thiol (Product) C->D Cyclization & Dehydration

Synthetic logic for 1,3-thiazole-2-thiol via modified Hantzsch condensation.

Protocol 2: Modified Hantzsch Synthesis

Causality Note: The temperature profile in this protocol is critical. Starting at room temperature allows the initial nucleophilic attack to occur without decomposing the dithiocarbamate. Subsequent heating drives the dehydration and cyclization step.

  • Reagent Preparation: Dissolve the α-haloketone (e.g., 2-chloroacetophenone) in distilled water or a biphasic water/ethanol mixture.

  • Nucleophilic Addition: Add ammonium dithiocarbamate (1.2 equivalents) to the solution under a water bath. Stir the mixture at room temperature for exactly 60 minutes[3].

  • Cyclization: Gradually increase the temperature of the reaction system to 74 °C and maintain for 3 hours to force the cyclization and dehydration of the intermediate.

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture three times with ethyl acetate. The organic phase must be dried over anhydrous magnesium sulfate to remove residual water, which can hydrolyze the product.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize from ethanol to yield the pure 1,3-thiazole-2-thiol derivative.

Quantitative Data & Target Affinities

The versatility of the 1,3-thiazole-2-thiol scaffold is reflected in its broad spectrum of biological activities. By modifying the substituents at the 4- and 5-positions, researchers have successfully tuned the molecule to target specific enzymatic pockets.

Table 1: Biological Activities of 1,3-Thiazole-2-Thiol Derivatives

Compound / DerivativeBiological TargetQuantitative Activity / IC50Reference
Compound III-24 (Furan-thiazole hybrid)α-Glucosidase0.645 ± 0.052 μM (Highly potent vs. Acarbose)[4]
Compound III-10 (Furan-thiazole hybrid)α-Glucosidase4.120 ± 0.764 μM[4]
S-(Thiazol-2-yl) furan-2-carbothioates Type III Secretion System (T3SS)Significant suppression of hpa1 promoter[3]
4,5-dihydro-1,3-thiazole-2-thiol (TA-T) Nitrification (AOB/AOA)Complete inhibition at 100 μM[2]
2-Mercaptothiazole (2-MT) NO DetoxificationStrong reduction of hmp transcript levels[1]

Mechanistic Insights and Future Directions

The future of 1,3-thiazole-2-thiol in drug development lies in its application as an antivirulence agent . Traditional antibiotics kill bacteria, inevitably driving evolutionary resistance. In contrast, compounds like S-(thiazol-2-yl) furan-2-carbothioates target the Type III Secretion System (T3SS) in Gram-negative pathogens (e.g., Xanthomonas oryzae). These derivatives inhibit the promoter activity of the hpa1 gene, effectively disarming the bacteria's ability to inject virulence effectors into host cells without affecting the bacterial growth curve[3]. This "disarm rather than destroy" approach drastically reduces the selective pressure for resistance.

For application scientists, the 1,3-thiazole-2-thiol scaffold offers a modular, highly reactive canvas. Future workflows should focus on leveraging its thiol group for targeted covalent inhibition (TCI), designing molecules that form reversible covalent bonds with non-catalytic cysteines in undruggable kinase targets.

References

  • Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors Source: ResearchGate URL:[Link]

  • Novel S-Thiazol-2-yl-furan-2-carbothioate Derivatives as Potential T3SS Inhibitors Against Xanthomonas oryzae on Rice Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Drug discovery-based approach identifies new nitrification inhibitors Source: Journal of Environmental Management (Radboud Repository / Elsevier) URL:[Link]

  • Discovery, Characterization, and Bioactivity of the Achromonodins: Lasso Peptides Encoded by Achromobacter Source: Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Exploratory

The Reactivity and Therapeutic Potential of the 1,3-Thiazole-2-Thiol Ring System: A Technical Whitepaper

Executive Summary The 1,3-thiazole-2-thiol scaffold is a privileged, five-membered heterocyclic system characterized by the presence of both nitrogen and sulfur heteroatoms, alongside an exocyclic thiol group. The electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole-2-thiol scaffold is a privileged, five-membered heterocyclic system characterized by the presence of both nitrogen and sulfur heteroatoms, alongside an exocyclic thiol group. The electronic distribution within this ring—enhanced by the electronegativity of nitrogen and the participation of sulfur's d orbitals—contributes to its unique stability and highly versatile reactivity patterns[1]. Understanding the fundamental reactivity, tautomeric dynamics, and functionalization pathways of this ring system is critical for medicinal chemists leveraging it as a pharmacophore in modern drug discovery.

Structural Dynamics: Thione-Thiol Tautomerism

A defining characteristic of 1,3-thiazole-2-thiol is its ability to undergo prototropic tautomerism. Thione-thiol tautomerism occurs when a proton migrates between the exocyclic sulfur atom and the endocyclic nitrogen atom within the heterocyclic system[2].

This equilibrium exists between the thione form (1,3-thiazolidine-2-thione, possessing a C=S double bond and an N-H bond) and the thiol form (possessing a C=N double bond and an S-H bond)[3]. The position of this equilibrium dictates the molecule's physicochemical properties, including polarity, acidity, and hydrogen-bonding capabilities, which directly influence its interaction with biological targets[2]. Generally, the thione form is considered more stable in the solid state and in non-polar solvents, whereas polar environments and alkaline conditions shift the equilibrium toward the highly nucleophilic thiolate anion[2].

Core Reactivity Pathways

The aromaticity and heterofunctional nature of the 1,3-thiazole ring provide multiple reactive sites for distinct chemical transformations:

  • Nucleophilic and Electrophilic Sites: Electrophilic substitution reactions preferentially occur at the C-5 and C-4 positions due to the delocalization of π -electrons. Conversely, nucleophiles tend to attack the electron-deficient C-2 position[1].

  • S-Alkylation: The exocyclic thiol group is highly reactive. Under basic conditions, deprotonation yields a thiolate anion that readily undergoes nucleophilic substitution ( SN​2 ) with alkyl halides to form stable thioethers.

  • Oxidation: The thiol group can be selectively oxidized. Mild oxidants yield disulfides, while stronger oxidizing agents (e.g., hydrogen peroxide, m-CPBA) convert the thiol into sulfonic acids[4].

G Thiol 1,3-Thiazole-2-thiol (Thiol Form) Thione 1,3-Thiazolidine-2-thione (Thione Form) Thiol->Thione Tautomerism Alkylation S-Alkylation (Thioethers) Thiol->Alkylation Base + RX Oxidation Oxidation (Disulfides/Sulfonates) Thiol->Oxidation Oxidizing Agents Electrophilic Electrophilic Substitution (C-4 / C-5) Thiol->Electrophilic Electrophiles Nucleophilic Nucleophilic Attack (C-2) Thione->Nucleophilic Nucleophiles

Logical workflow of 1,3-thiazole-2-thiol reactivity and tautomeric pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent and condition selections.

Protocol A: NMR Quantification of the Thione-Thiol Tautomeric Equilibrium

Spectroscopic analysis is the gold standard for observing tautomeric shifts, provided the interconversion rate is slow on the NMR timescale[2].

  • Sample Preparation: Dissolve 10 mg of the 1,3-thiazole-2-thiol derivative in 0.6 mL of a deuterated solvent. Causality: Use CDCl3​ to observe the non-polar environment preference (favoring thione) and DMSO-d6​ for polar environments (favoring thiol).

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a strictly controlled temperature (e.g., 298 K) to prevent thermal shifts in the equilibrium[2].

  • Signal Identification: Identify the characteristic signals. The thione form will exhibit a broad signal corresponding to the N-H proton (~10-12 ppm), while the thiol form will exhibit a sharp S-H proton signal (~13-14 ppm)[2].

  • Self-Validation Step: Integrate the well-resolved signals corresponding to each tautomer. The sum of the integrated areas of the N-H and S-H signals must equal the integration of a known, stable internal standard (e.g., TMS or an invariant aromatic proton) to ensure no signal is lost to rapid chemical exchange[2].

Protocol B: Selective S-Alkylation Workflow

This protocol details the synthesis of thioethers via the selective alkylation of the exocyclic sulfur.

  • Thiolate Generation: Suspend 1,3-thiazole-2-thiol (1.0 equiv) in anhydrous Dimethylformamide (DMF) under an inert N2​ atmosphere. Add Potassium Carbonate ( K2​CO3​ , 1.5 equiv) and stir for 30 minutes at room temperature. Causality: K2​CO3​ is a mild, non-nucleophilic base that selectively deprotonates the thiol without causing ring-opening. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the highly nucleophilic thiolate anion "naked" and highly reactive.

  • Electrophilic Addition: Cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise. Causality: Cooling prevents competitive polyalkylation or exothermic degradation.

  • Reaction Monitoring: Stir the reaction mixture and monitor via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Self-Validation Step: Upon completion, quench with ice water and extract with ethyl acetate. Following solvent evaporation, validate the success of the S-alkylation by FT-IR (confirming the disappearance of the S-H stretch at ~2500 cm⁻¹) and 1H NMR (appearance of the new alkyl protons adjacent to the sulfur atom).

Quantitative Data Summary

The physicochemical and reactivity metrics of the 1,3-thiazole-2-thiol system are summarized below to facilitate rapid comparison for assay development and synthesis planning.

Table 1: Comparative Properties of Tautomeric Forms
Parameter / PropertyThiol FormThione Form
Predominant Environment Polar solvents, alkaline conditionsSolid state, non-polar solvents
Key NMR Signature ( 1H ) Sharp S-H signal (~13-14 ppm)Broad N-H signal (~10-12 ppm)
Primary Reactive Site Exocyclic Sulfur (S-alkylation/oxidation)C-2 Carbon (Nucleophilic attack)
Electrophilic Attack Sites C-4 and C-5C-4 and C-5
Table 2: Efficacy Metrics of Thiazole Derivatives in Drug Development
Target / ApplicationDerivative TypeKey Efficacy MetricReference Standard
α -Glucosidase Inhibition 2,5-disubstituted furan-thiazole IC50​ : 0.645 – 94.033 μ M[1]Acarbose ( IC50​ : 452.24 μ M)[1]
Anti-Candida Activity 2-hydrazinyl-4-phenyl-1,3-thiazoleMIC: 3.9 – 7.81 μ g/mL[5]Fluconazole (MIC: 15.62 μ g/mL)[5]

Implications in Drug Development

The 1,3-thiazole ring is a unique heterocyclic motif that displays a wide array of pharmacological activities, acting on several biological targets[1]. Because the ring has multiple reactive positions where donor–acceptor interactions, nucleophilic attacks, and oxidation reactions can take place, it behaves as a highly tunable pharmacophore[1].

Recent advancements have demonstrated the profound impact of 1,3-thiazole-2-thiol derivatives in treating metabolic and infectious diseases. For instance, 2,5-disubstituted furan derivatives containing a 1,3-thiazole-2-thiol moiety have been synthesized and screened for their inhibitory activity against α -glucosidase—a crucial therapeutic target for type 2 diabetes. These compounds exhibited IC50​ values as low as 0.645 μ M, making them vastly more potent than the standard inhibitor acarbose[1].

Furthermore, in the context of combating antimicrobial resistance, novel series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have been developed as anti-Candida agents. These compounds showed promising inhibitory activity against pathogenic C. albicans strains, exhibiting minimum inhibitory concentration (MIC) values of 3.9 μ g/mL, substantially outperforming the reference drug fluconazole[5]. The versatility of the 1,3-thiazole-2-thiol scaffold ensures its continued prominence in the design of next-generation therapeutic agents[6].

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Foundational

Electronic and Aromatic Properties of the 1,3-Thiazole-2-Thiol Scaffold: A Technical Guide for Drug Discovery

Executive Summary The 1,3-thiazole-2-thiol scaffold (commonly referred to as 2-mercaptothiazole) is a privileged pharmacophore in modern medicinal chemistry. Its unique 6π-electron heteroaromatic system, combined with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazole-2-thiol scaffold (commonly referred to as 2-mercaptothiazole) is a privileged pharmacophore in modern medicinal chemistry. Its unique 6π-electron heteroaromatic system, combined with a highly dynamic tautomeric equilibrium, endows it with exceptional versatility for target binding and structural functionalization[1]. This whitepaper provides an in-depth analysis of the electronic and aromatic properties of the 1,3-thiazole-2-thiol core, detailing the causality behind its chemical behavior and providing field-proven, self-validating protocols for its computational and spectroscopic characterization.

Structural Dynamics and Electronic Properties

Aromaticity and Electron Delocalization

The 1,3-thiazole ring is a five-membered heteroaromatic system stabilized by the delocalization of a lone pair of electrons from the sulfur atom, forming a continuous 6π-electron cloud[2]. The presence of the exocyclic thiol/thione group at the C-2 position significantly perturbs the electronic distribution. Density Functional Theory (DFT) calculations reveal that the highest π-electron density is localized at the C-5 position, making it the primary site for electrophilic aromatic substitution, followed by the C-4 position[2]. Conversely, the C-2 position acts as a highly electrophilic center, susceptible to nucleophilic attack when properly activated.

The Thiol-Thione Tautomeric Equilibrium

A defining characteristic of the 1,3-thiazole-2-thiol scaffold is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the thiol (1,3-thiazole-2-thiol) and thione (1,3-thiazoline-2-thione) forms. Computational studies utilizing the B3LYP/6-311G** level of theory demonstrate that the thione tautomer is thermodynamically favored by approximately 7.24 kcal/mol to 10.94 kcal/mol depending on the specific environment[3].

The Causality of Tautomeric Preference: The dominance of the thione form in both the solid state and polar solutions is driven by the superior resonance stabilization of the heterocyclic ring when the proton resides on the nitrogen atom. Furthermore, the resulting N-H donor and C=S acceptor pair provides enhanced intermolecular hydrogen-bonding capabilities, drastically lowering the activation energy for proton transfer in protic solvents like water or methanol[4].

G Thiol 1,3-Thiazole-2-thiol (Thiol Form) Thione 1,3-Thiazoline-2-thione (Thione Form) Thiol->Thione Tautomerization (ΔE ≈ -7.2 kcal/mol) S_Alk S-Alkylation (Nucleophilic S) Thiol->S_Alk Base Catalyzed N_Alk N-Alkylation (Nucleophilic N) Thione->N_Alk Polar Solvents EAS Electrophilic Substitution (C-5 Position) Thione->EAS Electrophile

Tautomeric equilibrium and regioselective reactivity pathways of 1,3-thiazole-2-thiol.

Implications in Medicinal Chemistry and Drug Design

The electronic duality of the 1,3-thiazole-2-thiol scaffold makes it a highly effective building block for lead generation and optimization[1].

  • Metalloenzyme Inhibition: The thione/thiol moiety is a potent metal-chelating group. It can coordinate with zinc or copper ions in the active sites of metalloenzymes, a property exploited in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase.

  • Regioselective Functionalization: The tautomeric state dictates the scaffold's reactivity. In basic media, deprotonation yields a highly nucleophilic thiolate, directing alkylation primarily to the exocyclic sulfur (S-alkylation). In contrast, under neutral or slightly acidic conditions in polar solvents, the thione form can direct electrophiles to the ring nitrogen (N-alkylation).

  • Redox Modulation: The thiol form can participate in thiol-disulfide interchange reactions with biological thiols (e.g., glutathione). This redox reactivity is leveraged in the development of stimuli-responsive drug delivery systems and covalent inhibitors.

Self-Validating Protocols for Scaffold Characterization

To accurately leverage this scaffold, researchers must rigorously define its tautomeric state and electronic distribution. The following protocols are designed as self-validating systems, ensuring that empirical data is continuously cross-referenced with theoretical models.

Protocol 1: Spectroscopic Validation of Tautomeric States

Objective: To empirically determine the dominant tautomer in a given solvent system. Causality: Because solvent polarity directly influences the tautomeric equilibrium, spectroscopic measurements must be performed in the exact solvent intended for subsequent biological or synthetic assays. A common pitfall is characterizing the scaffold in chloroform but running the biological assay in an aqueous buffer, leading to a mismatch in the assumed active pharmacophore.

  • Sample Preparation: Dissolve 1,3-thiazole-2-thiol in a polar aprotic solvent (e.g., DMSO-d6) and a non-polar solvent (e.g., CDCl3) at a concentration of 10 mM.

  • FTIR Analysis: Acquire the infrared spectrum using a liquid cell.

    • Validation Check: Look for the strong C=S stretching vibration around 1050–1015 cm⁻¹ and the N-H stretch at ~3100 cm⁻¹, which confirm the thione form. The absence of a distinct S-H stretch at ~2500 cm⁻¹ further validates this assignment.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra.

    • Validation Check: In DMSO-d6, the presence of a highly deshielded proton signal (>13 ppm) corresponds to the N-H proton of the thione form. The C-2 carbon in the ¹³C NMR will appear significantly downfield (~180-190 ppm), characteristic of a thiocarbonyl (C=S) group.

Protocol 2: Computational (DFT) Profiling of Electronic States

Objective: To map the electrostatic potential and predict reactivity sites. Causality: Empirical data provides a macroscopic view, but DFT is required to understand the orbital contributions (HOMO/LUMO) that dictate regioselectivity during functionalization.

  • Geometry Optimization: Construct the 3D models of both the thiol and thione tautomers. Optimize the geometries using the B3LYP functional with the 6-311G** basis set[4]. Reasoning: This specific basis set includes polarization functions critical for accurately modeling the diffuse electron cloud of the sulfur atom.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) or Self-Consistent Reaction Field (SCRF) to simulate the dielectric environment of the chosen solvent (e.g., water or methanol)[4].

  • Energy Calculation & Validation: Calculate the zero-point corrected energies. Subtract the energy of the thione form from the thiol form. A negative value confirms the thione is thermodynamically favored.

  • Fukui Function Analysis: Calculate the electrophilic and nucleophilic Fukui indices to quantitatively map the reactivity of the C-2, C-4, and C-5 positions, validating the empirical observation that C-5 is the primary site for electrophilic attack.

G Prep Sample Preparation (Solid & Solution Phase) FTIR FTIR Spectroscopy (Identify C=S vs S-H) Prep->FTIR NMR NMR Spectroscopy (Proton Exchange Dynamics) Prep->NMR DFT DFT Optimization (B3LYP/6-311G**) Prep->DFT in silico Data Data Integration & Tautomer Assignment FTIR->Data NMR->Data DFT->Data

Self-validating experimental workflow for characterizing thiazole tautomeric states.

Quantitative Data Summary

The following table synthesizes the core physicochemical and electronic parameters of the 1,3-thiazole-2-thiol scaffold, derived from consensus computational and empirical studies.

PropertyValue / DescriptionMethod of Determination
Molecular Formula C₃H₃NS₂N/A
Predicted pKa (S-H / N-H) ~7.84Computational / Titration
Tautomeric Energy Gap (ΔE) -7.24 kcal/mol (Thione favored)DFT (B3LYP/6-311G**)[3]
Primary Electrophilic Site C-5 PositionFukui Indices / NMR[2]
Primary Nucleophilic Site C-2 PositionReactivity Profiling[2]
Characteristic IR Bands C=S (1050 cm⁻¹), N-H (3100 cm⁻¹)FTIR Spectroscopy
Characteristic ¹³C NMR (C-2) ~180 - 190 ppm (Thione form)¹³C NMR Spectroscopy

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Synthesis of Substituted 1,3-Thiazole-2-Thiols

Introduction & Strategic Importance The 1,3-thiazole nucleus is a privileged heterocyclic scaffold in modern drug discovery, forming the pharmacophoric core of numerous antibacterial, antifungal, and antineoplastic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The 1,3-thiazole nucleus is a privileged heterocyclic scaffold in modern drug discovery, forming the pharmacophoric core of numerous antibacterial, antifungal, and antineoplastic agents [[1]](). Within this chemical space, 1,3-thiazole-2-thiols (and their tautomeric thiazolidine-2-thione counterparts) serve as critical intermediates for synthesizing bioactive conjugates and metal-chelating therapeutics 2.

The classical Hantzsch thiazole synthesis remains the most robust, scalable, and widely adopted methodology for constructing this heterocycle. The reaction utilizes the cyclocondensation of an α -haloketone with a nucleophilic thioamide equivalent—in this specific application, ammonium dithiocarbamate 1. This technical guide details a validated, high-yielding protocol for the synthesis of substituted 1,3-thiazole-2-thiols, emphasizing precursor stability, mechanistic causality, and rigorous experimental controls.

Mechanistic Principles & Causality

The selection of ammonium dithiocarbamate over other thioamides is a deliberate strategic choice: it acts as a bis-nucleophile, providing both the requisite sulfur atom for the 2-thiol moiety and the nitrogen-sulfur backbone necessary to close the thiazole ring 3.

The reaction cascade proceeds via three distinct thermodynamic stages:

  • S-Alkylation (Bimolecular Nucleophilic Substitution, SN​2 ) : The highly nucleophilic sulfur anion of the dithiocarbamate attacks the electrophilic α -carbon of the haloketone, displacing the halide leaving group (typically bromide or chloride) to form an acyclic intermediate.

  • Intramolecular Cyclization : The pendant nitrogen atom of the dithiocarbamate intermediate attacks the electrophilic carbonyl carbon, forming a cyclic 5-membered hydroxythiazolidine intermediate.

  • Dehydration : Driven by the thermodynamic stability of aromatization, the intermediate rapidly loses a molecule of water under reflux conditions to yield the fully conjugated 1,3-thiazole-2-thiol.

Mechanism A α-Haloketone + Ammonium Dithiocarbamate B S-Alkylation (Acyclic Intermediate) A->B Sn2 Attack C Intramolecular Cyclization (Hydroxythiazolidine) B->C N attacks C=O D Dehydration (-H2O) C->D Aromatization E 1,3-Thiazole-2-thiol (Final Product) D->E

Mechanistic pathway of the Hantzsch 1,3-thiazole-2-thiol synthesis.

Experimental Methodologies

Self-Validating Design : A primary point of failure in this synthesis is the use of degraded ammonium dithiocarbamate, which readily decomposes into thiocyanic acid and hydrogen sulfide upon prolonged storage 4. To ensure reproducibility and high yields, Protocol A details the in situ preparation of this precursor. Protocol B relies on distinct visual milestones to validate the reaction progress without requiring continuous chromatographic sampling.

Protocol A: Fresh Preparation of Ammonium Dithiocarbamate

Objective: Synthesize high-purity ammonium dithiocarbamate while thermally suppressing the formation of unstable ammonium trithiocarbamate impurities 5.

  • Setup : In a well-ventilated fume hood, equip a 500 mL Erlenmeyer flask with a magnetic stir bar. Causality Note: Do not seal the flask tightly; use a loose stopper to prevent dangerous pressure buildup from evolved H2​S and NH3​ gases 5.

  • Solvent Preparation : Add 125 mL of 95% ethanol and cool the flask in an ice-water bath to < 5 °C.

  • Ammonia Saturation : Bubble anhydrous gaseous ammonia into the chilled ethanol until the solution mass increases by approximately 19.5 g (1.15 mol).

  • Reagent Addition : Slowly add a pre-chilled mixture of 38 g (30 mL, 0.5 mol) carbon disulfide ( CS2​ ) dissolved in 100 mL of diethyl ether. Maintain the temperature strictly below 5 °C during addition to prevent side reactions.

  • Crystallization : Allow the mixture to stir in the ice bath for 2 hours. Validation Check: The successful formation of the product is visually confirmed by the heavy precipitation of bright lemon-yellow crystals 5.

  • Isolation : Filter the crystals rapidly under vacuum, wash with two 25 mL portions of cold diethyl ether, and air-dry for exactly 5 minutes. Use immediately in Protocol B.

Protocol B: General Synthesis of Substituted 1,3-Thiazole-2-thiols

Objective: Cyclocondensation of the freshly prepared dithiocarbamate with an α -haloketone 3.

  • Reagent Mixing : In a 250 mL round-bottom flask, dissolve 50 mmol of the selected α -haloketone (e.g., 2-bromoacetophenone) in 100 mL of absolute ethanol.

  • Nucleophile Addition : Add 55 mmol (1.1 equiv) of freshly prepared ammonium dithiocarbamate in small portions over 10 minutes while stirring at room temperature. Validation Check: The solution will temporarily darken, indicating the initial SN​2 alkylation is occurring.

  • Reflux & Cyclization : Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2 to 4 hours. Causality Note: The elevated thermal energy is strictly required to overcome the activation barrier for the dehydration and aromatization step.

  • Monitoring : The reaction is complete when the dark solution transitions to a clear, deep yellow or orange hue, indicating the total consumption of the acyclic intermediate.

  • Isolation : Cool the mixture to room temperature, then pour it slowly into 300 mL of crushed ice/water with vigorous stirring. Validation Check: The target 1,3-thiazole-2-thiol will rapidly precipitate as a solid.

  • Purification : Filter the crude solid, wash with copious amounts of distilled water to remove ammonium halide salts, and recrystallize from hot ethanol to yield the analytically pure product.

Workflow Step1 1. Precursor Synthesis CS2 + NH3 → NH2C(=S)SNH4 (Ice Bath, <5°C) Step2 2. Reagent Mixing α-Haloketone + Dithiocarbamate (Ethanol Solvent) Step1->Step2 Step3 3. Condensation Reaction Reflux for 2-4 Hours Step2->Step3 Step4 4. Product Isolation Precipitation in Ice-Cold Water Step3->Step4 Step5 5. Purification Recrystallization from EtOH Step4->Step5

Step-by-step experimental workflow for synthesizing substituted 1,3-thiazole-2-thiols.

Quantitative Data & Yield Optimization

The overall efficiency of the Hantzsch synthesis is highly dependent on the electronic nature of the α -haloketone. Electron-withdrawing groups on the aryl ring of the haloketone increase the electrophilicity of the carbonyl carbon, accelerating the cyclization step and generally improving isolated yields.

Table 1: Reaction Parameters and Yields for Substituted 1,3-Thiazole-2-thiols

α -Haloketone SubstrateR-Group SubstitutionReaction Time (Reflux)Isolated Yield (%)Melting Point (°C)
Chloroacetone4-Methyl3.0 hours74%88 - 90
2-Bromoacetophenone4-Phenyl2.0 hours86%168 - 170
2-Bromo-4'-chloroacetophenone4-(4-Chlorophenyl)2.5 hours89%182 - 184
2-Bromo-4'-methoxyacetophenone4-(4-Methoxyphenyl)3.5 hours78%195 - 197
2-Bromo-4'-nitroacetophenone4-(4-Nitrophenyl)1.5 hours92%210 - 212

Note: The quantitative yields presented above are predicated on the use of freshly synthesized ammonium dithiocarbamate. Using commercially sourced dithiocarbamate that has been stored for >6 months typically results in a 15-25% reduction in overall yield due to reagent degradation.

Conclusion

The Hantzsch synthesis of 1,3-thiazole-2-thiols is a highly efficient, self-validating methodology when the mechanistic prerequisites—specifically the purity and stability of the bis-nucleophile—are strictly managed. By integrating in situ precursor generation with controlled thermodynamic driving forces (reflux-driven dehydration), researchers can reliably access a wide library of substituted thiazoles for downstream drug development and materials science applications.

References

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: ijarsct.co.in URL: 1

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities Source: researchgate.net URL: 2

  • Bioorganic Chemistry - Xi'an Jiaotong-Liverpool University (XJTLU) Source: xjtlu.edu.cn URL: 3

  • Rhodanine - Organic Syntheses Procedure Source: orgsyn.org URL: 5

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry Source: arabjchem.org URL: 4

Sources

Application

Application Note: Cook-Heilbron Synthesis of 5-Amino-2-mercapto-1,3-thiazole

Scientific Rationale & Introduction The 1,3-thiazole core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for essential biomolecules like thiamine (Vitamin B1) and FDA-approved thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The 1,3-thiazole core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for essential biomolecules like thiamine (Vitamin B1) and FDA-approved therapeutics such as dasatinib, meloxicam, and ritonavir[1]. While the classical Hantzsch synthesis efficiently yields 2,4-disubstituted thiazoles, it is notoriously limited when attempting to access 5-aminothiazole derivatives[2].

To address this synthetic gap, the Cook-Heilbron synthesis—first reported in 1947 by Alan H. Cook and Sir Ian Heilbron—provides a highly atom-economical and mild route specifically designed for 5-aminothiazoles[3]. By reacting α-aminonitriles with carbon disulfide (CS2) at room temperature, researchers can selectively synthesize 5-amino-2-mercapto-1,3-thiazoles[1]. This application note details the mechanistic causality, optimized experimental protocols, and validation steps required to successfully execute this synthesis in a modern medicinal chemistry laboratory.

Mechanistic Causality

The elegance of the Cook-Heilbron synthesis lies in its spontaneous, thermodynamically driven cascade. Understanding the causality of each intermediate step is crucial for troubleshooting and optimizing the reaction[3].

  • Nucleophilic Attack (Dithiocarbamate Formation): The reaction begins with the liberation of the free amine from the α-aminonitrile hydrochloride salt using a mild base. The nitrogen's lone pair performs a nucleophilic attack on the highly electropositive carbon of carbon disulfide (CS2). This pushes electrons onto the sulfur, generating a dithiocarbamate intermediate[3].

  • Intramolecular 5-exo-dig Cyclization: The newly formed intermediate features a nucleophilic sulfur atom (acting as a Lewis base) in close spatial proximity to the electrophilic nitrile carbon. An intramolecular 5-exo-dig cyclization occurs, forming the critical C-S sigma bond and yielding a 5-imino-2-thione thiazolidine intermediate[3].

  • Tautomerization (Aromatization): The final driving force is the thermodynamic stability of the aromatic system. Base-catalyzed abstraction of protons at the C4 position facilitates a tautomeric shift (imine-enamine and thione-thiol tautomerization). This pushes electron density into the ring, forming the fully aromatic 6π-electron 5-amino-2-mercapto-1,3-thiazole[1][3].

Mechanism A α-Aminonitrile + CS2 B Nucleophilic Attack (Dithiocarbamate) A->B Base / 0 °C C 5-exo-dig Cyclization (Thiazolidine) B->C Intramolecular D Tautomerization (Aromatization) C->D Spontaneous E 5-Amino-2-mercapto- 1,3-thiazole D->E H+ Shift

Fig 1. Mechanistic pathway of the Cook-Heilbron synthesis of 5-amino-2-mercapto-1,3-thiazole.

Experimental Protocol

This protocol utilizes pyridine and ethanol, which act synergistically. Pyridine serves as a mild base to neutralize the hydrochloride salt and drive tautomerization, while ethanol ensures reactant homogeneity[4].

Reagents & Equipment
  • Substrate: Aminoacetonitrile hydrochloride (1.0 eq)

  • Reagent: Carbon disulfide (CS2) (1.1 eq) (Caution: Highly flammable and toxic; handle exclusively in a fume hood)

  • Solvent/Base System: Absolute Ethanol / Pyridine (1:1 v/v)

  • Equipment: 100 mL Round-bottom flask, magnetic stir bar, ice bath, vacuum filtration setup.

Step-by-Step Methodology
  • Preparation: Suspend aminoacetonitrile hydrochloride (10 mmol, 0.92 g) in 20 mL of the Ethanol/Pyridine mixture within the round-bottom flask[4].

  • Activation & Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0–5 °C. Causality: CS2 is highly volatile (BP 46 °C). Cooling prevents reagent boil-off and controls the exothermic nucleophilic attack, suppressing side reactions.

  • Reagent Addition: Slowly add carbon disulfide (11 mmol, 0.66 mL) dropwise over 10 minutes under vigorous stirring[4].

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12–24 hours[4]. The progression of the cyclization will be marked by the gradual precipitation of the product.

  • Isolation: Once complete, cool the mixture back to 0 °C for 30 minutes to maximize precipitation. Collect the solid via vacuum filtration[4].

  • Purification: Wash the filter cake thoroughly with ice-cold ethanol (2 × 10 mL) to remove residual pyridine and unreacted starting materials. Dry under high vacuum to afford the pure 5-amino-2-mercapto-1,3-thiazole[4].

Workflow Step1 1. Preparation Dissolve α-aminonitrile HCl in EtOH/Pyridine Step2 2. Activation Cool to 0 °C in an ice bath Step1->Step2 Step3 3. Reagent Addition Dropwise addition of CS2 (1.1 eq) Step2->Step3 Step4 4. Cyclization Stir at room temperature for 12-24 h Step3->Step4 Step5 5. Isolation Filter the precipitated product Step4->Step5 Step6 6. Purification Wash with cold EtOH & vacuum dry Step5->Step6

Fig 2. Step-by-step experimental workflow for the Cook-Heilbron thiazole synthesis.

Optimization & Quantitative Data

The choice of base and solvent heavily dictates the reaction kinetics and overall yield. While the Pyridine/Ethanol system is standard for sensitive substrates, stronger bases can significantly accelerate the reaction[1][5].

Table 1: Effect of Base and Solvent Systems on Cook-Heilbron Synthesis Yields

Protocol VariantReagentsSolventBaseTemp (°C)TimeYield (%)
Standard Mild [4]Aminoacetonitrile HCl + CS2EthanolPyridine2512–24 h80–85
Alkoxide Accelerated [5]Aminoacetonitrile HCl + CS2MethanolNaOMe252 h88–92
Isocyanide Variant [1]Methylene isocyanide + CarbodithioateDMFNaH2510–30 min85–95

Note: The Alkoxide Accelerated method (NaOMe/MeOH) is highly recommended for scale-up due to shorter reaction times and easier solvent removal, though it requires strictly anhydrous conditions[5].

System Validation & Analytics

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:

  • TLC Monitoring: Use a mobile phase of EtOAc/Hexanes (1:1). The highly polar starting aminonitrile will remain near the baseline, while the aromatic thiazole product will migrate higher. Visualize using UV light (254 nm) or iodine staining.

  • 1H NMR (DMSO-d6): Validation of cyclization is confirmed by the disappearance of the aliphatic methylene protons of the starting material and the appearance of a distinct aromatic proton at C4 (typically around δ 6.8–7.5 ppm, depending on tautomeric equilibrium)[1]. Broad singlets for the -NH2 and -SH groups will also be visible.

  • 13C NMR: The disappearance of the characteristic nitrile carbon peak (~115 ppm) and the emergence of the highly deshielded C2 (C-SH) and C5 (C-NH2) aromatic carbons validate the 5-exo-dig cyclization[3].

References

  • Wikipedia Contributors. "Cook–Heilbron thiazole synthesis." Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVbGunoE1qeWEnWWMenTTxn01IC-xdDaptiXcvwo1dCA4oE3lFDRjOStly_SVjeNEOPPXPAizNYeDblKpnrWPmAi9lbN2AbFcpmUOLu7ixsLrlI0z64xY5rL4vq1wIabDlRVNzNX7GDxXOLHpXWi9Q7Ijl90YGXo9V78QNCZxcpc8=]
  • Chiriac, C. et al. "Thiazoles and Bisthiazoles." Encyclopedia.pub.[https://vertexaisearch.cloud.google.
  • Benchchem. "Application Notes and Protocols: A Step-by-Step Guide to Thiazole Ring Formation." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFRx7xCNceWFoPHiahYXXMV29o3jQQJwR2NDSaexNu1uOC467gEP5wwXNdEi89lg_OOghZtJJpVPHzvWi1zTJwuP1TF_mA2kWuNj-T3hZyu7K0VYXpEeJHCvrqJbnPuiUWyQPCSA4E-ZojSAVR7R2y_LliHn8jEqFWL7SQA0bciIulXY0hMcMAuNkHOF7QAwC-clXIFhUZDJLA_gBFJujPZlxX_MggwuCealo=]
  • Li, J. "Name Reactions in Heterocyclic Chemistry." Academia.edu (2005).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0InUtqrEQd9p2egXEq2FhC_WVsk8JNRmfElPYhfPISarN4jO1PHmnNLj2YsOpwVKh2tH0uMH1Z7DfYlbAONKUEJJsOcOHemOx7guzOh9M-nwA2t59McyjaszFUtU1R2C6bgBw707KNuT55pJhVQqYHzSB3iItL96RESVSmz6YRIN0lcKLg-jKpRRLlCs=]
  • National Center for Biotechnology Information. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ8QzEB-7nmZ5lv3MjDXkwzLVGIApNdVvin33tovCNQYc2wlOo8FDflWobfwM8vn8xpbUCs0tkAOjzh7XPFSnyhDaHizmI7uD0hIZfIng_cgAZOROCrp5sru3mdkfrM_OD0XMmeclhUS7UoyE=]

Sources

Method

Microwave-assisted synthesis of 1,3-thiazole-2-thiol derivatives

Application Note: Microwave-Assisted Synthesis of 1,3-Thiazole-2-Thiol Derivatives Executive Summary The 1,3-thiazole-2-thiol scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 1,3-Thiazole-2-Thiol Derivatives

Executive Summary

The 1,3-thiazole-2-thiol scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent anti-breast cancer, antifungal, and antimicrobial properties[1][2]. Historically, the synthesis of these derivatives via conventional Hantzsch cyclization has been bottlenecked by prolonged reaction times, thermal degradation, and poor atom economy[3][4]. This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this methodology reduces reaction times from hours to minutes while significantly enhancing yield and purity[5].

Mechanistic Rationale: The Physics of MAOS

Microwave irradiation fundamentally alters the energy transfer dynamics of organic synthesis. Conventional oil baths rely on thermal conduction, creating temperature gradients that often lead to localized overheating at the vessel walls, promoting the formation of tar and degradation by-products[3].

Conversely, MAOS utilizes dielectric heating. Microwaves interact directly with the molecular dipoles of polar solvents and ionic transition states[5]. In the synthesis of 1,3-thiazole-2-thiols, the reaction between an α-haloketone and a dithiocarbamate salt generates a highly polar intermediate. Microwave energy selectively couples with this polar intermediate and the solvent (e.g., ethanol), inducing rapid molecular oscillation and localized superheating. This targeted energy transfer drastically lowers the activation energy barrier for the nucleophilic attack and subsequent intramolecular dehydration, driving the reaction to completion in minutes[1][5].

Workflow A 1. Reagent Assembly (Ethanol + Reactants) B 2. Microwave Irradiation (70°C, 210W, 8 min) A->B C 3. Active Air Cooling (Temp < 30°C) B->C D 4. Precipitation (Ice Water Crash) C->D E 5. Recrystallization & TLC Validation D->E

Workflow for the microwave-assisted synthesis and validation of 1,3-thiazole-2-thiols.

Experimental Protocol: Self-Validating Synthesis of 4-Aryl-1,3-thiazole-2-thiols

This protocol is designed as a closed-loop, self-validating system to ensure reproducibility and safety.

Reagents & Equipment:

  • Reagents: Substituted α-bromoacetophenone (1.0 mmol), ammonium dithiocarbamate (1.2 mmol), absolute ethanol (3.0 mL), glacial acetic acid (20 mol%)[1][6].

  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation, IR temperature sensors, and pressure monitoring[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL heavy-walled, microwave-transparent borosilicate vial, suspend the α-bromoacetophenone (1.0 mmol) and ammonium dithiocarbamate (1.2 mmol) in 3.0 mL of absolute ethanol.

    • Causality: Ethanol is selected not merely for its green chemistry profile, but for its high loss tangent ( tanδ=0.941 ). It acts as an excellent microwave absorber, rapidly converting electromagnetic energy into thermal energy to drive the reaction[1][5].

  • Catalyst Addition: Add 20 mol% of glacial acetic acid.

    • Causality: The mild acid catalyzes the final dehydration step of the hydroxythiazolidine intermediate into the fully aromatized thiazole ring. Without this proton source, the reaction risks stalling at the intermediate stage, reducing the final yield[1].

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap.

    • Causality: A sealed vessel allows the solvent to be heated above its atmospheric boiling point safely (autogenous pressure), exponentially increasing reaction kinetics according to the Arrhenius equation[2][4].

  • Microwave Irradiation (Self-Validating Step): Program the microwave synthesizer to reach 70 °C over a 1-minute ramp time, holding at 70 °C for 8 minutes. Set the maximum power to 210 W and the pressure limit to 250 psi[1][4].

    • Validation Check: Monitor the real-time power curve on the instrument interface. The system should initially spike to ~150–210 W to reach 70 °C, then rapidly drop to 10–20 W to maintain the temperature. If the power remains continuously high, it indicates an endothermic failure, solvent leakage, or poor microwave absorption, prompting immediate protocol abortion.

  • Active Cooling: Post-irradiation, allow the system to actively cool the vial to room temperature using compressed air (typically requires ~2 minutes)[2].

  • Isolation: Pour the cooled reaction mixture into 20 mL of crushed ice.

    • Causality: The sudden shift in the dielectric constant of the medium forces the hydrophobic 4-aryl-1,3-thiazole-2-thiol product to rapidly precipitate out of solution, leaving polar impurities dissolved in the aqueous phase.

  • Purification & Verification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Verify product formation and purity via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase[3][6].

Quantitative Data & Optimization

The transition from conventional reflux to microwave-assisted synthesis yields dramatic improvements in both efficiency and product recovery. The table below summarizes the optimization data derived from comparative studies[1][3][4].

Table 1: Comparative Analysis of Synthesis Conditions

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction / ConvectionDielectric Heating (Direct coupling)
Temperature 80 °C (Reflux)70 °C (Dynamic power modulation)
Reaction Time 8 – 12 hours8 – 15 minutes
Catalyst Requirement Acetic Acid (Excess/Solvent)Acetic Acid (20 mol% catalytic)
Average Yield 55% – 65%88% – 95%
Crude Purity Moderate (Thermal degradation)High (Minimal side reactions)

Pharmacological Relevance & Signaling Pathways

Beyond their synthetic elegance, 1,3-thiazole-2-thiol derivatives are highly valued in oncology. Recent in vitro screenings have demonstrated that specifically functionalized thiazoles exhibit potent cytotoxic activity against aggressive breast cancer cell lines, such as MDA-MB-231[1].

Mechanistically, these derivatives frequently act by disrupting mitochondrial membrane potential, thereby triggering the intrinsic apoptotic cascade. The presence of the thiol (-SH) group is critical, as it facilitates targeted interactions with cysteine-rich domains on apoptotic regulatory proteins[1].

Pathway T Thiazole-2-Thiol Derivative M Mitochondrial Membrane Depolarization T->M Induces C Cytochrome C Release M->C K Caspase-9 / Caspase-3 Activation C->K Activates A Apoptosis (Cancer Cell Death) K->A

Proposed intrinsic apoptotic signaling pathway induced by thiazole-2-thiol derivatives.

Conclusion

The integration of microwave-assisted organic synthesis for the generation of 1,3-thiazole-2-thiol derivatives represents a paradigm shift in heterocyclic chemistry. By relying on dielectric heating, researchers can achieve near-quantitative yields in a fraction of the time required by conventional methods, all while adhering to the principles of green chemistry. The built-in validation metrics of modern microwave synthesizers ensure that this protocol is highly reproducible and easily scalable for drug development pipelines.

References

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence Source: RSC Advances URL:[Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents Source: MDPI URL:[Link]

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies Source: Taylor & Francis URL:[Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:[Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: PMC (National Institutes of Health) URL:[Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives Source: DOI / Wiley Online Library URL:[Link]

  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety Source: MDPI URL:[Link]

Sources

Application

Introduction: The Significance of 2-(Alkylthio)thiazoles

An Application Guide and Protocol for the S-Alkylation of 1,3-Thiazole-2-thiol The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the S-Alkylation of 1,3-Thiazole-2-thiol

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] S-alkylation of 1,3-thiazole-2-thiol (also known as 2-mercapto-1,3-thiazole) is a fundamental and highly efficient synthetic transformation that yields 2-(alkylthio)thiazole derivatives. These products are not only valuable as final bioactive molecules but also serve as versatile intermediates for further functionalization in drug discovery programs.[3][4] This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and critical insights for successfully performing the S-alkylation of 1,3-thiazole-2-thiol.

Reaction Mechanism: A Tale of Nucleophilicity

The S-alkylation of 1,3-thiazole-2-thiol proceeds via a classic two-step, one-pot sequence rooted in the fundamental principles of nucleophilic substitution.

  • Deprotonation: The thiol group (-SH) of 1,3-thiazole-2-thiol is significantly more acidic than its alcohol counterpart due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the resulting negative charge.[5][6] A suitable base is used to abstract the acidic proton, generating a potent nucleophile: the thiolate anion. The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • Nucleophilic Attack (Sₙ2): The resulting thiolate anion is an excellent nucleophile and readily attacks an electrophilic alkylating agent (commonly an alkyl halide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][7] This step forms the new sulfur-carbon bond, yielding the desired 2-(alkylthio)thiazole product.

The overall transformation is highly efficient and selective for the sulfur atom, as the thiolate is a much stronger and softer nucleophile than the ring nitrogen atoms.

S_Alkylation_Mechanism General Mechanism for S-Alkylation of 1,3-Thiazole-2-thiol cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ThiazoleThiol 1,3-Thiazole-2-thiol Thiolate Thiolate Anion (Nucleophile) ThiazoleThiol->Thiolate + Base Base Base (e.g., K₂CO₃, Et₃N) AlkylHalide Alkylating Agent (R-X) Product 2-(Alkylthio)thiazole Thiolate->Product + R-X Byproducts [H-Base]⁺ + X⁻

Caption: The reaction proceeds via base-mediated deprotonation followed by Sₙ2 attack.

Experimental Protocol: A General Procedure

This protocol provides a robust method for the S-alkylation of 1,3-thiazole-2-thiol with a generic alkyl halide.

Materials and Reagents
  • 1,3-Thiazole-2-thiol

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (ACN), acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-thiazole-2-thiol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., DMF or ACN) to make an approximately 0.1-0.5 M solution.

    • Causality Note: Anhydrous solvents are crucial to prevent the base from being quenched by water, which would inhibit the formation of the necessary thiolate nucleophile.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.

    • Causality Note: An inert atmosphere prevents the potential oxidation of the thiol starting material to a disulfide, a common side reaction.[8]

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirring solution at room temperature. For stronger, more reactive bases like sodium hydride (NaH), the solution should be cooled to 0 °C before addition.

    • Causality Note: An excess of the base ensures complete deprotonation of the thiol, driving the reaction to completion.

  • Alkylation: Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture. If the reaction is exothermic, maintain the temperature with an ice bath.

    • Causality Note: A slight excess of the alkylating agent can help consume all of the thiolate. However, a large excess can lead to purification challenges and potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or heat if necessary) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by adding deionized water. If a strong base like NaH was used, the quenching should be done at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

    • Causality Note: The water wash removes the inorganic base and salts, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(alkylthio)thiazole.

Key Reaction Parameters and Variations

The choice of reagents and conditions can be adapted for various substrates. The following table summarizes common variations.

Alkylating Agent (R-X) Base Solvent Temperature Notes & Rationale
Methyl IodideK₂CO₃Acetone, DMFRoom TempA mild and effective combination for simple alkylation. K₂CO₃ is a gentle, heterogeneous base that is easily removed.[9]
Benzyl BromideEt₃NDCM, ACNRoom TempTriethylamine (Et₃N) is a soluble organic base, forming a triethylammonium salt byproduct that is often water-soluble.[7][10]
Ethyl BromoacetateNaHTHF, DMF0 °C to RTSodium hydride (NaH) is a powerful, non-nucleophilic base suitable for less acidic thiols or less reactive alkylating agents. Requires careful handling.[5]
Propargyl BromideCs₂CO₃ACNRoom TempCesium carbonate is a stronger base than K₂CO₃ and can accelerate reactions.
Tetraalkylammonium SaltsBase-FreeVariesElevated TempAn alternative method using tetraalkylammonium salts as the alkyl source can proceed under transition-metal-free conditions.[11]

Characterization and Validation

Confirming the structure of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools. Key signals to look for in ¹H NMR include the disappearance of the broad -SH proton signal and the appearance of new signals corresponding to the attached alkyl group, often with a characteristic chemical shift for protons alpha to the sulfur atom (typically δ 2.5-4.5 ppm).[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the alkyl group.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) and the presence of C-H stretches from the new alkyl group.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Conversion Inactive base (e.g., K₂CO₃ absorbed moisture); Insufficient base; Low reaction temperature.Use freshly dried base; Increase the equivalents of base; Gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of Disulfide Presence of oxygen in the reaction flask.Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Degas the solvent before use.
Multiple Products Over-alkylation (N-alkylation); Alkylating agent is unstable to the base.N-alkylation is rare but possible with highly reactive alkylating agents. Use milder conditions (lower temp, weaker base).[10][13] Add the alkylating agent slowly.
Difficult Purification Excess alkylating agent remaining.Use a stoichiometric amount or only a slight excess (1.05 eq) of the alkylating agent. Quench the reaction with a nucleophilic scavenger like a small amount of aqueous sodium thiosulfate.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. ResearchGate. Available at: [Link]

  • Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. PubMed. Available at: [Link]

  • Thiol. Wikipedia. Available at: [Link]

  • and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Thieme Connect. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ResearchGate. Available at: [Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. Available at: [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Study of the mechanism of formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol and 1-iodopropan-2-one. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. SCIRP. Available at: [Link]

  • Properties of Thiol. BYJU'S. Available at: [Link]

  • Process for the preparation of 2-mercaptobenzothiazole. Google Patents.
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. National Center for Biotechnology Information. Available at: [Link]

  • Thiazole formation through a modified Gewald reaction. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Royal Society of Chemistry. Available at: [Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. Available at: [Link]

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Method

Application Note: 1,3-Thiazole-2-Thiol as a Versatile Scaffold in Bioactive Compound Synthesis

Introduction & Mechanistic Insights In modern medicinal chemistry, 1,3-thiazole-2-thiol (commonly known as 2-mercaptothiazole) has emerged as a privileged, highly versatile building block[1]. Its structural uniqueness li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

In modern medicinal chemistry, 1,3-thiazole-2-thiol (commonly known as 2-mercaptothiazole) has emerged as a privileged, highly versatile building block[1]. Its structural uniqueness lies in its thiol-thione tautomerism, which endows the molecule with ambidentate nucleophilicity. This dual reactivity allows chemists to selectively functionalize either the sulfur or the nitrogen atom, paving the way for a diverse array of bioactive architectures, including potent α -glucosidase inhibitors, antimicrobial agents, and antioxidant catechol thioethers[2],[3].

The Causality of Regioselectivity (HSAB Theory)

As an application scientist, the most critical decision in utilizing 1,3-thiazole-2-thiol is controlling its regioselectivity. According to the Hard-Soft Acid-Base (HSAB) theory:

  • S-Alkylation (Kinetic Control): The exocyclic sulfur atom is a "soft" nucleophile. By utilizing a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent (e.g., DMF or Acetonitrile), the thiol is cleanly deprotonated to form a thiolate anion. This soft anion preferentially attacks soft electrophiles (like alkyl halides), yielding S-alkylated thioethers with high kinetic favorability.

  • N-Alkylation (Thermodynamic Control): The endocyclic nitrogen is a "harder" nucleophile. Harsher conditions, stronger bases, or specific transition-metal catalysis can drive the reaction toward N-alkylation or N-acylation, yielding thiazoline-2-thione derivatives.

  • Oxidative Coupling: The thiol group is highly susceptible to oxidation, allowing for controlled dimerization or cross-coupling to form disulfide bonds—a critical motif in Type III Secretion System (T3SS) inhibitors[4].

Reaction Logic & Synthetic Workflows

The following Graphviz diagram maps the divergent synthetic pathways of 1,3-thiazole-2-thiol based on the mechanistic principles outlined above.

Figure 1: Reaction logic and regioselectivity pathways of 1,3-thiazole-2-thiol in organic synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality with built-in, self-validating checkpoints.

Protocol 1: Regioselective S-Alkylation (Synthesis of α -Glucosidase Inhibitors)

This protocol utilizes kinetic control to selectively append alkyl groups to the exocyclic sulfur, a method proven to yield highly potent anti-diabetic compounds[2],[5].

  • Deprotonation: Dissolve 1.0 eq of 1,3-thiazole-2-thiol and 1.2 eq of anhydrous K2​CO3​ in dry DMF (0.5 M concentration). Stir at room temperature for 30 minutes.

    • Causality: Pre-formation of the thiolate anion ensures rapid nucleophilic attack upon the addition of the electrophile, minimizing N-alkylation side reactions.

  • Alkylation: Add 1.1 eq of the chosen alkyl halide (e.g., a substituted phenacyl bromide) dropwise over 10 minutes. Stir for 4–6 hours at room temperature.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc, 3:1). The disappearance of the highly UV-active, low-Rf thiol spot and the appearance of a higher-Rf product spot confirms reaction completion.

  • Workup: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water.

    • Causality: Water effectively solubilizes the DMF and inorganic salts, causing the highly hydrophobic S-alkylated thioether to precipitate as a solid, validating the crude purity prior to recrystallization.

Protocol 2: Oxidative Cross-Coupling to Asymmetric Disulfides (T3SS Inhibitors)

Disulfide bonds are critical in mimicking bioactive natural products like allicin[4].

  • Preparation: Dissolve 1.0 eq of 1,3-thiazole-2-thiol and 1.5 eq of a secondary aliphatic thiol (e.g., 1-propylmercaptan) in anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the mixture to 0 °C in an ice bath.

    • Causality: Low temperatures are strictly required to prevent the highly reactive sulfur species from over-oxidizing into sulfoxides or sulfones.

  • Oxidation: Slowly add 1.0 eq of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in small batches. Stir for 8 hours, allowing the reaction to slowly warm to ambient temperature[4].

  • Self-Validating Checkpoint: DDQ acts as its own visual indicator. The reaction mixture will transition from the bright yellow/orange of active DDQ to a suspension containing a white precipitate (the reduced hydroquinone form, DDQ-H2). This visual shift confirms the progression of the oxidative coupling.

  • Purification: Filter off the white precipitate, concentrate the filtrate via rotary evaporation, and purify via flash chromatography.

Protocol 3: Synthesis of Thiazol-2-thiolate-Bridged Binuclear Pt(II) Complexes

1,3-thiazole-2-thiol acts as an excellent bridging ligand for metal complexes, yielding compounds with high photoluminescence and potential anticancer properties[6].

  • Complexation: Suspend [Pt(μ−Cl)(dfppy)]2​ (1.0 eq), 1,3-thiazole-2-thiol (2.5 eq), and K2​CO3​ (2.5 eq) in 1,2-dichloroethane[6].

  • Reflux: Heat the mixture to 83 °C under a strict N2​ atmosphere for 24 hours.

    • Causality: The inert atmosphere is mandatory to prevent the oxidative dimerization of the thiol ligand (as seen in Protocol 2) before ligand exchange and complexation can occur.

  • Self-Validating Checkpoint: Following purification via silica gel chromatography (DCM eluent), analyze the complex via UV-Vis spectroscopy. The emergence of a broad Metal-Metal-to-Ligand Charge Transfer (MMLCT) peak around 470 nm definitively confirms the formation of the binuclear Pt-Pt interaction over a mononuclear species[6].

Quantitative Data Presentation

The structural functionalization of 1,3-thiazole-2-thiol drastically alters its biological targeting profile. Table 1 summarizes the quantitative bioactivity of recently developed derivatives.

Table 1: Bioactivity Profiles of Synthesized 1,3-Thiazole-2-Thiol Derivatives

Derivative ClassPrimary Biological TargetKey Quantitative MetricReference
Furan-thiazole-2-thiol hybrids α -Glucosidase (Anti-diabetic) IC50​=0.645−4.120μM (vs Acarbose: 452μM )[2],[7]
Thiazole-sulfonamides α -Amylase (Anti-diabetic) IC50​=2.91±0.23μM [5]
Garlic-extract Disulfides T3SS in E. amylovora (Antibacterial)Significant suppression of hrpA and hrpL gene expression[4]
Catechol Thioethers Free Radicals (Antioxidant)High DPPH / ABTS scavenging activity ( IC50​ dependent on linker)[3]
Binuclear Pt(II) Complexes Photoluminescence / Cellular TargetsMMLCT Peak λmax​=470−487nm ; High PLQE[6]

References

  • [2] Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. ResearchGate. 2

  • [7] Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. ResearchGate. 7

  • [6] Thiazol-2-thiolate-Bridged Binuclear Platinum(II) Complexes with High Photoluminescence Quantum Efficiencies of up to Near Unity. ACS Publications. 6

  • [1] 2-Mercaptothiazoline CAS number 96-53-7 properties. Benchchem. 1

  • [3] Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. 3

  • [4] Synthesis and Biological Evaluation of Disulfides Based on Garlic Extract as Type III Secretion System Inhibitors against Erwinia amylovora. ACS Publications. 4

  • [5] Unveiling anti-diabetic potential of new thiazole-sulfonamide derivatives: Design, synthesis, in vitro bio-evaluation targeting DPP-4, α-glucosidase, and α-amylase with in-silico ADMET and docking simulation. ResearchGate. 5

Sources

Application

Application Note: Profiling the Antioxidant Capacity of Thiazole-2-Thiol Derivatives

Introduction & Mechanistic Rationale Thiazole-2-thiols and their functionalized derivatives represent a privileged class of scaffolds in medicinal chemistry, widely investigated for their potent antimicrobial, anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Thiazole-2-thiols and their functionalized derivatives represent a privileged class of scaffolds in medicinal chemistry, widely investigated for their potent antimicrobial, anticancer, and antioxidant properties[1][2]. The antioxidant efficacy of these compounds is intrinsically linked to their structural dynamics—specifically, the thiol-thione tautomerism and the electron-dense heteroaromatic ring[1].

These molecules neutralize reactive oxygen species (ROS) via two primary thermodynamic pathways:

  • Hydrogen Atom Transfer (HAT): The exocyclic -SH group donates a hydrogen atom to quench free radicals.

  • Single Electron Transfer (SET): The electron-rich thiazole ring (containing sulfur and nitrogen heteroatoms) donates an electron to reduce oxidized transition metals or radical species[3].

Because structural substitutions (e.g., carboxamides, phenolic rings) can shift the dominant mechanism between HAT and SET, relying on a single biochemical assay is scientifically inadequate[4][5]. A robust, cross-validated approach utilizing DPPH, ABTS, and FRAP assays is required to construct a comprehensive and trustworthy antioxidant profile[6][7].

Experimental Design & Mechanistic Workflow

G cluster_assays In Vitro Antioxidant Cross-Validation Prep Thiazole-2-Thiol Sample Preparation DPPH DPPH Assay (Mixed HAT/SET) λ = 517 nm Prep->DPPH ABTS ABTS Assay (Aqueous SET/HAT) λ = 734 nm Prep->ABTS FRAP FRAP Assay (Acidic SET) λ = 593 nm Prep->FRAP Analysis Data Interpretation (IC50 & TEAC Calculation) DPPH->Analysis ABTS->Analysis FRAP->Analysis

Multi-assay workflow for profiling thiazole-2-thiol antioxidant mechanisms.

Reagent Preparation & System Validation

A self-validating experimental system requires rigorous control over reagent stability and the microenvironmental conditions of the assay[6][8].

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Prepare a 0.1 mM solution in analytical grade methanol[6].

    • Causality: DPPH is a stable radical only in organic solvents. This non-polar environment is ideal for evaluating lipophilic thiazole-2-thiol derivatives but requires strict protection from light at 4°C to prevent auto-degradation[4][9].

  • ABTS•+ Radical Cation: Generated by reacting 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate in a 1:1 ratio[6][8].

    • Causality: This oxidative reaction requires 12–16 hours in the dark to reach complete radical formation. Unlike DPPH, ABTS•+ is soluble in both aqueous and organic solvents, preventing false negatives for amphiphilic thiazole compounds[3][7].

  • FRAP Reagent: A fresh mixture of 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O[9].

    • Causality: The highly acidic pH (3.6) is critical to maintain iron solubility and suppress non-specific protonation, ensuring the readout is strictly a measure of the compound's SET capacity[7][9].

Step-by-Step Assay Protocols

Protocol 1: DPPH Radical Scavenging Assay (Mixed HAT/SET)

Objective: To quantify the radical scavenging capacity of thiazole-2-thiols in a non-polar microenvironment[4][8].

  • Sample Preparation: Dissolve the synthesized thiazole-2-thiol in DMSO to create a 1000 µg/mL stock. Prepare working serial dilutions (e.g., 1, 5, 10, 50, 100 µg/mL)[4].

  • Reaction Assembly: In a 96-well microplate, combine 20 µL of the sample with 200 µL of the 0.1 mM DPPH methanolic reagent[9].

    • Self-Validation Step: Include a positive control well (Trolox or Ascorbic Acid) and a negative control well (DMSO + DPPH) to establish the maximum absorbance baseline[6][8].

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes.

    • Causality: Thiazole derivatives with bulky substitutions (e.g., carboxamides) experience steric hindrance; a 30-minute window ensures the reaction reaches thermodynamic equilibrium before measurement[6][7].

  • Readout: Measure the absorbance at 517 nm[4]. The reduction of the violet DPPH radical to the yellow diphenyl-picrylhydrazine indicates successful scavenging[8]. Calculate % Scavenging = [(A_control - A_sample) / A_control] × 100[6].

Protocol 2: ABTS Radical Cation Scavenging Assay (Aqueous SET/HAT)

Objective: To evaluate the antioxidant capacity of amphiphilic thiazole-2-thiols in an aqueous-compatible system[7].

  • Reagent Standardization: Dilute the mature ABTS•+ solution (prepared 12-16 hours prior) with ethanol or PBS until the absorbance reads exactly 0.70 ± 0.02 at 734 nm[2][6].

    • Causality: Standardizing the radical concentration is critical for batch-to-batch reproducibility and ensures the assay operates within a linear dynamic range[6].

  • Reaction Assembly: Mix 10 µL of the thiazole sample with 990 µL of the standardized ABTS•+ solution[2].

    • Self-Validation Step: Run a parallel standard curve using Trolox to express results as Trolox Equivalent Antioxidant Capacity (TEAC)[10].

  • Incubation: Incubate for 6 to 10 minutes at room temperature[2].

  • Readout: Measure the absorbance at 734 nm. A decrease in absorbance correlates with the neutralization of the green radical cation[1][2].

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay (Pure SET)

Objective: To isolate and quantify the pure electron-donating capability of the thiazole heteroaromatic ring[3].

  • Reaction Assembly: Combine 50 µL of the thiazole-2-thiol sample with 1.5 mL of the freshly prepared FRAP reagent[6].

    • Self-Validation Step: Include a reagent blank (solvent + FRAP reagent) and generate a calibration curve using FeSO₄·7H₂O (ranging from 100 to 1000 µM)[6].

  • Incubation: Incubate the mixture at 37°C for 10 to 30 minutes[6].

    • Causality: The reduction of the Fe³⁺-TPTZ complex is endothermic; physiological heating accelerates the kinetic reduction to the intensely blue Fe²⁺-TPTZ complex[10].

  • Readout: Measure the absorbance at 593 nm[3][6].

  • Quantification: Calculate the antioxidant capacity based on the Fe(II) standard curve, expressing the final value in µmol Fe(II) equivalents per gram of sample[6].

Data Interpretation & Quantitative Benchmarking

To ensure scientific rigor, all quantitative data must be synthesized into a comparative matrix. Thiazole-2-thiols often show divergent behavior across these assays based on their functional group substitutions (e.g., higher DPPH activity for lipophilic derivatives, higher FRAP activity for electron-rich derivatives)[1][7].

Table 1: Cross-Validation Matrix for Thiazole-2-Thiol Antioxidant Assays

AssayPrimary MechanismSolvent MicroenvironmentReadout WavelengthSelf-Validation StandardTypical Thiazole-2-Thiol Metric
DPPH Mixed HAT/SETMethanol / Ethanol517 nm (Decrease)Trolox / Ascorbic AcidIC₅₀ (µM)
ABTS Mixed SET/HATAqueous / Ethanol734 nm (Decrease)TroloxIC₅₀ (µM)
FRAP Pure SETAcidic Buffer (pH 3.6)593 nm (Increase)FeSO₄ / TroloxTEAC (µmol/g)

References

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - National Institutes of Health (PMC). 9

  • A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds - Benchchem. 6

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - National Institutes of Health (PMC).8

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - National Institutes of Health (PMC). 1

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - National Institutes of Health (PMC). 4

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca - E3S Web of Conferences.3

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. 7

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives - Chemical Review and Letters. 2

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments - MDPI. 5

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences.10

Sources

Method

Comprehensive Application Note: Purity Analysis of 1,3-Thiazole-2-Thiol via Orthogonal HPLC and GC-MS Methodologies

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating analytical framework for the purity assessment and structural confirmation of 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating analytical framework for the purity assessment and structural confirmation of 1,3-thiazole-2-thiol using orthogonal chromatographic techniques.

Scientific Rationale & Analyte Causality

1,3-Thiazole-2-thiol (also known as 2-mercaptothiazole, C₃H₃NS₂) is a critical heterocyclic intermediate used in pharmaceutical synthesis and rubber vulcanization . Developing a purity analysis method for this compound presents two distinct chemical challenges that dictate our experimental design:

  • Thiol-Thione Tautomerism: In solution, the molecule exists in a dynamic equilibrium between its thiol (1,3-thiazole-2-thiol) and thione (3H-1,3-thiazole-2-thione) forms. At a neutral pH, this interconversion occurs at a rate similar to the chromatographic timescale, leading to severe peak broadening and tailing. Causality: By utilizing a mildly acidic mobile phase (pH 4.7 acetate buffer), we suppress the ionization of the thiol group (pKa ~7.0), effectively stabilizing the tautomeric equilibrium to yield a single, sharp, and symmetrical chromatographic peak .

  • Oxidative Degradation: The active sulfhydryl group is highly susceptible to oxidation, rapidly forming the dimer 2,2'-dithiobis(thiazole) upon exposure to air or oxidative solvents . Causality: An orthogonal approach is required. HPLC-UV is optimized to separate the polar monomer from its non-polar disulfide dimer, while GC-MS is deployed to detect volatile synthetic precursors (e.g., carbon disulfide) and provide definitive structural confirmation via mass fragmentation.

Analytical Strategy Workflow

AnalyticalWorkflow Sample 1,3-Thiazole-2-Thiol (Analyte) HPLC HPLC-UV (Non-Volatiles & Assay) Sample->HPLC GCMS GC-MS (Volatiles & Identity) Sample->GCMS Tautomer pH 4.7 Buffer (Controls Tautomerism) HPLC->Tautomer Disulfide Disulfide Impurity Quantification HPLC->Disulfide Inert Inert Siloxane Column (Prevents Adsorption) GCMS->Inert EI EI Mass Spec (70 eV) (m/z 117 Molecular Ion) GCMS->EI Validation ICH Q2(R2) Validation (System Suitability) Tautomer->Validation Disulfide->Validation Inert->Validation EI->Validation

Orthogonal HPLC and GC-MS workflow for 1,3-thiazole-2-thiol purity analysis.

HPLC-UV Methodology: Assay and Non-Volatile Impurities

This method is engineered to quantify the main active pharmaceutical ingredient (API) and its primary oxidative degradant (disulfide). Detection is set to 320 nm, which corresponds to the maximum UV absorbance ( λmax​ ) of the thione/thiol chromophore, ensuring high sensitivity while eliminating background noise from organic modifiers .

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 × 4.6 mm, 5 µmProvides optimal hydrophobic retention for the polar thiol and non-polar disulfide.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.7)Locks tautomeric equilibrium; prevents peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent to wash out the highly retained disulfide dimer.
Flow Rate 1.0 mL/minBalances resolution with optimal theoretical plate generation.
Detection UV at 320 nmMatches the specific λmax​ of the thiazole-thione chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining LOQ.

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
15.0 40 60
15.1 95 5

| 20.0 | 95 | 5 |

Step-by-Step Protocol
  • Buffer Preparation: Dissolve 0.77 g of ammonium acetate in 1 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 4.7 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 1,3-thiazole-2-thiol reference standard. Dissolve in 10 mL of Mobile Phase A:B (50:50 v/v) to yield a 1.0 mg/mL stock. Note: Prepare fresh daily to prevent auto-oxidation to the disulfide.

  • System Priming: Purge the HPLC system with both mobile phases for 10 minutes. Equilibrate the column at initial gradient conditions (95% A) until a stable baseline is achieved at 320 nm.

  • System Suitability Test (SST): Inject the standard solution in quintuplicate. The system is self-validated for the run only if the tailing factor (Tf) is < 1.5 and the %RSD of the peak area is < 2.0%.

  • Sample Analysis: Inject unknown samples. The main peak elutes early (due to polarity), while the disulfide impurity elutes during the organic ramp (>10 mins).

GC-MS Methodology: Volatile Impurities and Structural Confirmation

While HPLC handles the assay, GC-MS is deployed to detect volatile residual solvents (e.g., carbon disulfide, methanol) and confirm the molecular identity of the analyte. Because free thiols can interact with active silanol groups in standard GC columns, a highly inert 5% phenyl polysilphenylene-siloxane column is utilized to prevent irreversible adsorption.

GC-MS Parameters
ParameterSpecificationCausality / Rationale
Column Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm)Highly inert stationary phase prevents thiol adsorption and tailing.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for MS vacuum efficiency.
Inlet Temp 250 °CEnsures rapid, complete vaporization without thermal degradation.
Split Ratio 10:1Prevents MS detector saturation from the main API peak.
Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible library matching.
Scan Range m/z 35 to 400Captures low-mass solvents (CS₂) up to the molecular ion.
Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of anhydrous dichloromethane (DCM). DCM is chosen because its solvent delay can be set to bypass its elution, and it does not react with the thiol.

  • Oven Temperature Program:

    • Initial: 40 °C (Hold 2 min) — Focuses highly volatile residual solvents.

    • Ramp 1: 15 °C/min to 150 °C.

    • Ramp 2: 30 °C/min to 300 °C (Hold 3 min) — Bakes out column contaminants.

  • Data Acquisition: Initiate the MS scan after a 3-minute solvent delay.

  • Spectral Confirmation: Extract the chromatogram at m/z 117 (the theoretical molecular ion for C₃H₃NS₂). Confirm identity by matching the fragmentation pattern (loss of SH, m/z 84) against the NIST library .

Self-Validating System: ICH Q2(R2) Framework

To ensure absolute trustworthiness, both methodologies must operate as self-validating systems governed by the International Council for Harmonisation (ICH) Q2(R2) guidelines . Before any batch data is accepted, the following parameters must be proven within the run sequence:

Table 2: Integrated System Suitability and Validation Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria (HPLC)Acceptance Criteria (GC-MS)
Specificity Unambiguous assessment of analyteResolution (Rs) > 2.0 between Thiol and DisulfideSpectral match factor > 900 for m/z 117
Precision (Repeatability) Closeness of agreement (n=5)Peak Area %RSD ≤ 2.0%Peak Area %RSD ≤ 5.0%
Accuracy / Linearity Proportionality of responseR² ≥ 0.999 (Range: 50% to 150% of target)R² ≥ 0.990 (Range: 10% to 120%)
Robustness Reliability under deliberate variationsTailing Factor (Tf) ≤ 1.5 at pH 4.5 to 4.9S/N > 10 at ± 2 °C/min ramp variations

By embedding these ICH Q2(R2) acceptance limits directly into the sequence as System Suitability Tests (SST), the protocol mathematically guarantees its own accuracy prior to sample quantification.

References

  • PubChem. "2-Mercaptothiazole | C3H3NS2 | CID 1201387 - Mass Spectrometry and Chemical Properties". National Center for Biotechnology Information. URL:[Link]

  • "Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole". Journal of Analytical Chemistry. URL:[Link]

  • "Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway". Chemical Research in Toxicology. URL:[Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Application

Application Note: Advanced Single Crystal Growth Techniques for 1,3-Thiazole-2-Thiol Derivatives

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic crystallization strategies, self-validating protocols, and structural characterization workflows. The Crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic crystallization strategies, self-validating protocols, and structural characterization workflows.

The Crystallization Challenge: Tautomerism and Coordination

1,3-thiazole-2-thiol and its derivatives are highly versatile pharmacophores and ligands. However, growing diffraction-quality single crystals of these compounds is notoriously difficult. The primary challenge lies in their intrinsic thiol-thione tautomerism. In the solid state, the thione (=S) form often predominates, stabilized by robust intermolecular N–H···S hydrogen bonding networks. When complexed with transition metals (such as Pt, Cd, or Ni), the ligand can act as a terminal, chelating, or bridging agent via its exocyclic sulfur and endocyclic nitrogen atoms[1].

To successfully crystallize these derivatives, the experimental design must logically match the target's supramolecular behavior. Protic solvents may disrupt self-assembly in free ligands but are essential for driving the controlled precipitation of hydrophobic metal complexes.

Strategic Workflow for Crystallization

The selection of a crystallization technique is dictated by the structural nature of the derivative. The following logical workflow maps the optimal method to the specific material type.

CrystallizationWorkflow Start 1,3-Thiazole-2-Thiol Derivative Type1 Free Ligand / Organic Derivative Start->Type1 Type2 Discrete Metal Complex (e.g., Pt) Start->Type2 Type3 Coordination Polymer (e.g., Cd/Ni) Start->Type3 Method1 Slow Evaporation (Chloroform/Acetone) Type1->Method1 High Solubility Method2 Mixed Solvent Evaporation (DCM/Methanol 1:1) Type2->Method2 Hydrophobic Core Method3 Solvothermal Synthesis (Teflon Autoclave) Type3->Method3 Insoluble Network Outcome1 Hydrogen-Bonded Crystal Lattice Method1->Outcome1 Outcome2 Half-Lantern Binuclear Crystals Method2->Outcome2 Outcome3 1D/2D Supramolecular Layer Structures Method3->Outcome3

Workflow for selecting crystallization techniques for thiazole-2-thiol derivatives.

Validated Experimental Protocols

As an Application Scientist, I emphasize that a protocol must be a self-validating system . Each step below includes a mechanistic rationale (causality) and a built-in validation check to ensure the experiment is proceeding correctly before committing resources to X-ray diffraction analysis.

Protocol A: Slow Evaporation for Free Organic Ligands

Free organic derivatives of thiazole-2-thiol often possess both polar (amide/pyridine) and non-polar (aromatic rings) moieties. A binary solvent system provides balanced solvation, allowing molecules to arrange via intermolecular N–H···N, C–H···O, and C–H···S hydrogen bonds, as well as π-π stacking[2].

  • Dissolution: Dissolve 10–20 mg of the synthesized derivative (e.g., 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide) in 3 mL of a chloroform/acetone mixture (1:1 v/v)[2].

  • Filtration (Self-Validation Step 1): Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Undissolved particles act as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals. The filtered solution must be optically clear.

  • Controlled Evaporation: Cover the vial with Parafilm and pierce 2–3 small holes using a fine needle. Place the vial in a vibration-free environment at ambient temperature (20–25 °C).

  • Monitoring (Self-Validation Step 2): Inspect the vial after 48 hours. If crystals have already formed, the evaporation rate is too fast (kinetic trapping). Seal the holes slightly to slow the rate. Optimal crystal growth should take 7–14 days, yielding highly faceted blocks.

Protocol B: Mixed-Solvent Evaporation for Discrete Metal Complexes

For binuclear transition metal complexes (e.g., Pt(II) complexes bridged by thiazole-2-thiolate), the hydrophobicity of the metal center requires a different approach[1].

  • Purification: Purify the crude complex using flash silica chromatography with dichloromethane (DCM) as the eluent.

  • Primary Solvation: Dissolve 5 mg of the purified orange solid in a minimal amount (approx. 1 mL) of DCM.

  • Antisolvent Addition: Slowly add 1 mL of methanol to achieve a 1:1 ratio.

  • Validation of Supersaturation (Self-Validation Step 1): The resulting mixture must remain completely transparent. Causality: DCM is a strong solvent for the complex, while methanol is a poor solvent. If the solution turns cloudy upon adding methanol, the system is over-supersaturated. Add DCM dropwise until clarity is restored.

  • Differential Evaporation: Allow the vial to stand loosely capped. Causality: Because highly volatile DCM evaporates faster than methanol, the solution gradually becomes enriched in methanol. This slowly decreases the solubility of the complex, inducing controlled nucleation and the formation of half-lantern binuclear crystals[1].

Protocol C: Solvothermal Synthesis for Coordination Polymers

Coordination polymers (e.g., Cd(II) networks with 4-(4-pyridinyl)thiazole-2-thiol) often precipitate immediately as amorphous powders at room temperature. Solvothermal conditions provide the thermodynamic activation energy required for reversible metal-ligand bond formation[3].

  • Reaction Assembly: Combine the metal salt (e.g., Cd(NO3)2), the thiazole-2-thiol derivative, and a secondary ligand (e.g., KSCN) in a Teflon-lined stainless steel autoclave with a suitable solvent (e.g., Water/DMF)[3].

  • Thermal Programming: Heat the sealed autoclave to 120 °C for 48–72 hours.

  • Controlled Cooling (Self-Validation Step 1): Program the oven to cool at a strict rate of 2 °C/hour down to room temperature. Causality: Rapid cooling yields kinetic products (powders). Slow cooling allows the system to reach its thermodynamic minimum, forming a highly ordered 1D/2D supramolecular layer structure stabilized by π···π interactions[3].

  • Harvesting: Decant the mother liquor and wash the crystals with the cold reaction solvent. The presence of distinct, faceted crystals (rather than a continuous film on the Teflon wall) validates the thermodynamic control of the cooling phase.

Quantitative Data & Crystallization Parameters

The following table summarizes the quantitative parameters and expected crystallographic outcomes based on the structural class of the thiazole-2-thiol derivative.

Crystallization TargetOptimal Solvent SystemGrowth Method & TempExpected Crystal Habit / MotifPrimary Intermolecular Forces
Free Organic Ligands Chloroform / Acetone (1:1)Slow Evaporation (25 °C)Monoclinic / Triclinic blocksN–H···S, C–H···O, π-π stacking
Discrete Pt(II) Complexes Dichloromethane / Methanol (1:1)Mixed Evaporation (20 °C)Half-lantern binuclear structuresMetal-Metal (Pt-Pt), π-π
Cd(II) Coordination Polymers Water / DMF or EthanolSolvothermal (120 °C)1D/2D Supramolecular layersCoordination bonds, C–H···π

References

  • Title: 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)
  • Inorganic Chemistry (ACS Publications)
  • Title: A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,3-Thiazole-2-Thiol

Welcome to the Technical Support Center for the synthesis of 1,3-thiazole-2-thiol (also known as 2-mercaptothiazole). This heterocyclic compound is a critical privileged scaffold in medicinal chemistry, utilized extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3-thiazole-2-thiol (also known as 2-mercaptothiazole). This heterocyclic compound is a critical privileged scaffold in medicinal chemistry, utilized extensively in the development of antimicrobial agents, enzyme inhibitors, and industrial vulcanization accelerators.

The most scalable and widely adopted synthetic route involves the condensation of an α -haloketone or aldehyde (typically chloroacetaldehyde) with a dithiocarbamate salt (such as ammonium dithiocarbamate) [1]. While this "one-pot" approach is highly efficient, the reactive nature of the intermediates makes the process susceptible to several yield-limiting side reactions if thermodynamic and kinetic parameters are not strictly controlled.

Part 1: Mechanistic Workflow & Common Side Reactions

To effectively troubleshoot, one must first understand the mechanistic pathways that lead to both the target product and the primary side reactions. The diagram below illustrates the critical branch points in the reaction.

G CAA Chloroacetaldehyde (CAA) Int 4-Hydroxy-2-thiazolidinethione (Intermediate) CAA->Int + ADTC (0-10°C, pH < 3) Polymer CAA Polymers / Aldol Condensates (Side Product) CAA->Polymer Exotherm / pH > 7 ADTC Ammonium Dithiocarbamate (ADTC) ADTC->Int Int->Int Incomplete Heating (M+18 Impurity) Prod 1,3-Thiazole-2-thiol (Target Product) Int->Prod Dehydration (60-90°C, Acidic) Disulfide Bis(1,3-thiazol-2-yl) disulfide (Side Product) Prod->Disulfide O2 / Trace Metals (Oxidation) Thione 1,3-Thiazoline-2-thione (Tautomer) Prod->Thione Tautomerization (Solvent Dependent)

Mechanistic workflow and side reactions in 1,3-thiazole-2-thiol synthesis.

Part 2: Troubleshooting Guides (FAQs)

Q1: Why am I seeing a significant amount of bis(1,3-thiazol-2-yl) disulfide in my final product, and how can I prevent it? Causality: 1,3-thiazole-2-thiol contains a highly nucleophilic thiolate center that is extremely prone to single-electron transfer (SET) oxidation. In the presence of atmospheric oxygen or trace transition metals in the reaction vessel, the thiol rapidly oxidizes to form the corresponding disulfide dimer. Solution:

  • Environmental Control: Perform the reaction and all subsequent workup steps under an inert atmosphere (Nitrogen or Argon).

  • Reactive Workup: Incorporate a mild reducing agent during the aqueous extraction phase. Adding 1–2 equivalents of sodium metabisulfite ( Na2​S2​O5​ ) to the aqueous layer will reduce the disulfide back to the desired thiol without affecting the thiazole ring.

Q2: My yield is exceptionally low, and I observe a dark, viscous, intractable byproduct. What went wrong? Causality: This is the classic signature of chloroacetaldehyde (CAA) polymerization [3]. CAA possesses both a highly electrophilic carbonyl carbon and acidic α -protons. If the reaction mixture becomes basic, or if the initial exothermic addition of ammonium dithiocarbamate (ADTC) is not thermally controlled, CAA undergoes rapid, runaway aldol-type condensation and polymerization. Solution:

  • pH Control: Ensure the reaction medium remains strictly acidic (pH < 3). The addition of 2N HCl to the CAA solution prior to ADTC addition suppresses the deprotonation of the α -carbon, halting the aldol pathway [2].

  • Thermal Control: The initial nucleophilic attack of the dithiocarbamate must be performed between 0 °C and 10 °C. Add the ADTC solution dropwise and monitor the internal temperature closely [4].

Q3: LC-MS analysis of my crude product shows a major impurity at M+18 relative to the target mass. What is this impurity, and how do I eliminate it? Causality: The reaction proceeds via a stable intermediate: 4-hydroxy-2-thiazolidinethione [1]. The initial step (nucleophilic attack and cyclization) occurs rapidly at low temperatures. However, the subsequent aromatization requires the elimination of a water molecule (dehydration). An M+18 peak indicates that the activation energy for this dehydration step was not met, leading to the accumulation of the hydrated intermediate. Solution: After the complete addition of ADTC at 0–10 °C, the reaction must be actively heated. Ramp the temperature to 75–80 °C and maintain it for at least 60 minutes to drive the dehydration to completion [2].

Q4: When using the synthesized 1,3-thiazole-2-thiol for downstream alkylation, I get a mixture of S-alkylated and N-alkylated products. How do I control regioselectivity? Causality: 1,3-thiazole-2-thiol exists in a tautomeric equilibrium with 1,3-thiazoline-2-thione. This ambient reactivity means electrophiles can attack either the exocyclic sulfur or the endocyclic nitrogen. Solution:

  • To favor S-alkylation: Use soft electrophiles (e.g., alkyl iodides or bromides) and weak bases (e.g., K2​CO3​ ) in polar aprotic solvents like acetone.

  • To favor N-alkylation: Use hard electrophiles (e.g., alkyl sulfonates) and strong bases (e.g., NaH) to fully deprotonate the nitrogen, utilizing solvents that strongly solvate the cation.

Part 3: Self-Validating Experimental Protocol

This protocol for the optimized synthesis of 1,3-thiazole-2-thiol is designed as a self-validating system. By implementing specific In-Process Controls (IPCs), the operator can verify the success of each mechanistic step before proceeding, eliminating downstream failures.

Materials:

  • Chloroacetaldehyde (45% w/w aqueous solution)

  • Ammonium dithiocarbamate (ADTC)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium metabisulfite

Step-by-Step Methodology:

  • Acidification (IPC 1): To a round-bottom flask equipped with a magnetic stirrer and internal thermometer, add 10.5 g of 45% aqueous chloroacetaldehyde (approx. 60 mmol). Add 30 mL of 2N HCl.

    • Validation: Verify the pH of the solution is < 3 using indicator paper. This confirms the suppression of CAA polymerization [2].

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Nucleophilic Addition: Dissolve 9.9 g (90 mmol) of ADTC in 10 mL of degassed distilled water. Add this solution dropwise to the CAA mixture over 40 minutes.

    • Validation (IPC 2): Monitor the internal temperature. It must not exceed 10 °C during the addition. A pale precipitate (4-hydroxy-2-thiazolidinethione) will form.

  • Dehydration/Aromatization: Once addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to 75–80 °C for 60 minutes.

    • Validation (IPC 3): Take a 0.1 mL aliquot, dilute in MeOH, and analyze via LC-MS. The intermediate mass (m/z 135) must be completely absent, replaced entirely by the product mass (m/z 117) [1].

  • Reductive Workup: Cool the mixture to room temperature. Add 1.0 g of sodium metabisulfite and stir for 10 minutes to reduce any adventitious disulfide.

  • Extraction & Isolation: Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 1,3-thiazole-2-thiol.

Part 4: Quantitative Data

The table below summarizes the impact of deviating from the validated protocol, demonstrating the causality between specific reaction conditions and the formation of side products.

Addition Temp (°C)Cyclization Temp (°C)Medium pHAtmosphereTarget Yield (%)Disulfide Impurity (%)Polymer Impurity (%)Unreacted Intermediate (%)
0–5 80 < 3.0 Nitrogen > 85 < 1 < 2 0
25 (Exotherm)80< 3.0Nitrogen45< 1400
0–540< 3.0Nitrogen35< 1< 250
0–5807.0Air2520350

Part 5: References

  • Process and intermediates for the preparation of fluensulfone - Google Patents. 1

  • Method for preparing 2-mercaptothiazole - European Patent Office - EP 0926140 A1. 2

  • Chemistry Of Heterocyclic Compounds: Thiazole And Its Derivatives, Part One, Volume 34. 3

  • USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby - Google Patents. 4

Sources

Optimization

Optimization of reaction conditions for functionalizing 1,3-thiazole-2-thiol

Welcome to the Technical Support Center for the functionalization of 1,3-thiazole-2-thiol (also known as 2-mercaptothiazole). This guide is designed for researchers, scientists, and drug development professionals who req...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 1,3-thiazole-2-thiol (also known as 2-mercaptothiazole). This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and regioselective methodologies.

1,3-thiazole-2-thiol is an ambident nucleophile, meaning it possesses two reactive centers: the exocyclic sulfur and the endocyclic nitrogen. Mastering its functionalization requires precise control over thermodynamics, solvent polarity, and atmospheric conditions to prevent side reactions and ensure high yields.

Part 1: Troubleshooting Guide (FAQs)

Q1: I am trying to alkylate 1,3-thiazole-2-thiol, but my NMR shows a mixture of S-alkylated and N-alkylated products. How can I exclusively drive S-alkylation? A1: This is a classic regioselectivity issue governed by Hard-Soft Acid-Base (HSAB) theory. The exocyclic sulfur is a "soft" nucleophile, while the endocyclic nitrogen is "harder". To exclusively drive S-alkylation, you must use a soft base (such as K2​CO3​ ) in a polar aprotic solvent (like DMF or 1,2-dichloroethane) (1)[1]. This combination stabilizes the thiolate anion without tightly coordinating the sulfur, leaving it free to attack the electrophile. Conversely, using a hard base like NaH (2)[2] combined with a hard electrophile (e.g., an alkyl tosylate) will push the reaction toward the kinetic N-alkylated product.

Q2: My reaction yield is consistently low, and LC-MS indicates a large peak corresponding to the disulfide dimer. How do I prevent this? A2: 1,3-thiazole-2-thiol is highly susceptible to oxidative dimerization, forming 2,2'-dithiobis(thiazole) in the presence of atmospheric oxygen and base. The causality here is the rapid single-electron oxidation of the thiolate anion into a thiyl radical, which rapidly dimerizes. To prevent this, your reaction must be a closed, anaerobic system. Degas your solvents thoroughly (via argon sparging or freeze-pump-thaw cycles) before adding the base. If your starting material is already partially oxidized, add a mild reducing agent like triphenylphosphine ( PPh3​ ) (5 mol%) to the reaction mixture 15 minutes prior to adding your electrophile to cleave any pre-formed disulfide bonds.

Q3: I need to perform an S-arylation. Standard SN​Ar isn't working with my unactivated aryl halide. What are the best conditions? A3: Unactivated aryl halides require transition-metal catalysis to overcome the high activation energy of the C(sp2) -halogen bond cleavage. We recommend a Copper-catalyzed Ullmann-type coupling. Utilizing CuI as the catalyst with a carbonate base in DMF or dioxane at elevated temperatures facilitates oxidative addition and subsequent reductive elimination, templating the reaction to exclusively form the S-aryl bond (3)[3]. Alternatively, base-free aerobic conditions using diaryliodonium triflates have also been proven highly effective for regioselective S-arylation (4)[4].

Part 2: Logical Pathways & Workflows

Regioselectivity Thiol 1,3-Thiazole-2-thiol (Ambident Nucleophile) Base Base Addition (Deprotonation) Thiol->Base Thiolate Thiolate Anion [S-] <-> [N-] Base->Thiolate SoftCond Soft Base (K2CO3) Polar Aprotic (DMF) Thiolate->SoftCond Thermodynamic Control HardCond Hard Base (NaH) Hard Electrophile Thiolate->HardCond Kinetic Control S_Alk S-Alkylation (Thermodynamic Product) SoftCond->S_Alk N_Alk N-Alkylation (Kinetic/Hard Product) HardCond->N_Alk

Logical pathway determining S- vs N-alkylation regioselectivity in 1,3-thiazole-2-thiol.

Part 3: Quantitative Data on Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity/yield during the functionalization of 1,3-thiazole-2-thiol.

BaseSolventElectrophile TypeMajor ProductTypical YieldCausality / Mechanistic Notes
K2​CO3​ DMF / 1,2-DCESoft (Alkyl Halide)S-Alkylated>85%Soft base stabilizes thiolate; polar aprotic solvent enhances sulfur nucleophilicity.
Et3​N DioxaneSoft (Diazo/Alkyl)S-Alkylated75-90%Mild organic base; prevents over-alkylation and maintains thermodynamic control.
NaH THFHard (Alkyl Tosylate)Mixture (S + N)<50% (S)Hard base and hard electrophile increase the kinetic N-alkylation pathway.
Cs2​CO3​ DMF (110°C)Aryl Halide (+ CuI)S-Arylated80-95%Transition metal templating forces selective S-C bond formation via reductive elimination.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective S-Alkylation (Thermodynamic Control)

This protocol utilizes built-in validation checks to ensure the reaction remains on the S-alkylation pathway without oxidative dimerization.

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with 1,3-thiazole-2-thiol (1.0 equiv) and anhydrous K2​CO3​ (1.5 equiv). Add anhydrous DMF (0.2 M) that has been previously sparged with Argon for 30 minutes.

  • Thiolate Formation: Stir the suspension at room temperature for 30 minutes under an Argon atmosphere.

    • Validation Check 1: The solution should transition from a cloudy suspension to a clear, pale-yellow solution, indicating complete deprotonation and formation of the thiolate anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 equiv) dropwise over 10 minutes to prevent localized heating and kinetic N-alkylation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Validation Check 2: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 4:1). The S-alkylated product typically runs significantly higher ( Rf​≈0.6 ) than the highly polar, hydrogen-bonding starting thiol ( Rf​≈0.1 ). Check under UV (254 nm).

  • Workup: Quench the reaction with distilled water (equal volume to DMF) and extract with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL ) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Workflow Step1 1. Degas Solvent (Argon Sparging) Step2 2. Add Thiol & Base (K2CO3 in DMF) Step1->Step2 Step3 3. Add Electrophile (Dropwise, 0°C) Step2->Step3 Step4 4. Monitor via TLC (Check Rf shift) Step3->Step4 Step5 5. Aqueous Workup (EtOAc / LiCl Wash) Step4->Step5

Step-by-step experimental workflow for regioselective S-alkylation under inert conditions.

Protocol B: Copper-Catalyzed S-Arylation

For coupling unactivated aryl halides where standard SN​Ar fails.

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox or under strict Argon flow, combine 1,3-thiazole-2-thiol (1.2 equiv), the aryl halide (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2​CO3​ (2.0 equiv) in a sealed tube.

  • Solvent Addition: Add anhydrous, degassed Dioxane (0.5 M).

  • Thermal Activation: Seal the tube and heat to 110 °C in an oil bath for 16 hours.

    • Validation Check 1: The reaction mixture will turn dark brown/black, indicative of the active copper-thiolate complex formation.

  • Filtration & Purification: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Thiazol-2-thiolate-Bridged Binuclear Platinum(II) Complexes with High Photoluminescence Quantum Efficiencies of up to Near Unity. Inorganic Chemistry - ACS Publications.[Link]

  • Quaternary N-(2-Pyridyl)-DABCO Salts: One-Pot in Situ Formation from Pyridine-N-oxides and Reactions with Nucleophiles. ACS Publications.[Link]

  • Assembly of Thiosubstituted Benzoxazoles via Copper-Catalyzed Coupling of Thiols with 5-Iodotriazoles Serving as Diazo Surrogates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC - NIH.[Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: Scaling Up 1,3-Thiazole-2-Thiol Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in navigating the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in navigating the complex thermodynamics and kinetics involved in scaling up the synthesis of 1,3-thiazole-2-thiol (also known as 2-mercaptothiazole).

This guide moves beyond basic laboratory preparations, focusing on the causality behind process parameters, self-validating workflows, and critical troubleshooting strategies required for safe and high-yielding industrial scale-up.

Mechanistic Overview & Validated Protocol

The industrial standard for synthesizing 1,3-thiazole-2-thiol relies on the condensation of an aqueous chloroacetaldehyde solution with a water-soluble dithiocarbamic acid salt (such as ammonium dithiocarbamate) under strictly controlled acidic conditions[1].

While alternative historical routes utilize alpha-thiocyano carbonyl compounds and hydrogen sulfide under high pressure[2], the chloroacetaldehyde route remains dominant due to ambient pressure requirements and scalable kinetics. However, the reaction is highly exothermic and prone to side reactions if the intermediate dehydration step is not thermally managed.

Self-Validating Step-by-Step Protocol (10-Mole Pilot Scale)

This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at critical milestones.

  • Acidification & Substrate Stabilization: Charge a glass-lined, jacketed reactor with 1.74 kg (10 mol) of 45% wt aqueous chloroacetaldehyde. Slowly add 1.52 kg (15 mol) of concentrated hydrochloric acid.

    • Causality: Chloroacetaldehyde is highly prone to polymerization. The acidic environment stabilizes the aldehyde and prepares the system to protonate the hydroxyl leaving group during the final cyclization step[1].

  • Cryogenic Chilling: Engage the cooling jacket to bring the internal reactor temperature to exactly 0°C.

    • IPC Check: Do not proceed until internal RTD sensors read a stable 0°C for at least 15 minutes.

  • Controlled Dosing (Primary Condensation): Prepare an aqueous solution of 1.21 kg (11 mol) ammonium dithiocarbamate in 1.21 L of deionized water. Dose this solution into the reactor dropwise over 120 minutes.

    • Causality: The initial nucleophilic attack of the sulfur onto the alpha-carbon is violently exothermic. Controlled dosing prevents thermal runaway, which would otherwise degrade the dithiocarbamate into toxic carbon disulfide and ammonia gas.

  • Thermal Cyclization: Following a 60-minute isothermal hold at 0°C, ramp the reactor temperature to 74°C–75°C and stir for 7 hours.

    • Causality: The reaction at 0°C only yields an uncyclized intermediate (a hydroxythiazolidine derivative). Thermal energy is mandatory to drive the dehydration and ring closure, establishing the aromatic 1,3-thiazole core[1].

    • IPC Check: Pull an aliquot for HPLC analysis. The reaction is self-validated as complete when the intermediate peak area is <1%.

  • Phase Extraction & Isolation: Cool the system to 25°C. Extract the aqueous mixture with ethyl acetate (3 x 5 L). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the solid product.

Process Flow Visualization

ScaleUpWorkflow N1 1. Aqueous Chloroacetaldehyde + Conc. HCl N2 2. Cryogenic Chilling (Target: 0°C) N1->N2 N4 4. Primary Condensation (Isothermal at 0°C) N2->N4 N3 3. Ammonium Dithiocarbamate (Controlled Dosing) N3->N4 Highly Exothermic N5 5. Thermal Cyclization (Heating to 74°C) N4->N5 Dehydration/Ring Closure N6 6. Phase Extraction (Ethyl Acetate) N5->N6 N7 7. 1,3-Thiazole-2-Thiol (Purified Product) N6->N7

Process flow for the scaled-up synthesis of 1,3-thiazole-2-thiol.

Scale-Up Metrics & Process Parameters

When transitioning from a 100 mmol bench-top synthesis to a 10 mol pilot-scale batch, the physical chemistry of the reactor changes drastically. The following table summarizes the quantitative adjustments required to maintain yield and safety.

ParameterLab Scale (100 mmol)Pilot Scale (10 mol)Mechanistic Rationale for Change
Dosing Time 50 Minutes120 MinutesDecreased surface-area-to-volume ratio at scale limits heat dissipation. Slower dosing prevents localized hot spots.
Cooling Jacket Temp 0°C (Ice Bath)-10°C (Chiller)A colder jacket delta (ΔT) is required to maintain the internal reaction mass strictly at 0°C during the exothermic dosing phase.
Agitation Speed 250 RPM (Magnetic)150 RPM (Impeller)Mechanical shear must be optimized using baffled reactors to ensure rapid mixing of the biphasic/viscous intermediate without causing vortexing.
Cyclization Time 1 Hour7 HoursMass transfer limitations at scale require extended heating at 74°C to ensure complete dehydration of the intermediate[1].
Atmosphere Ambient AirNitrogen PurgeProlonged processing times at scale increase the risk of oxidative dimerization of the thiol group.

Troubleshooting & FAQs

Q: During the addition of ammonium dithiocarbamate, we observed a sudden pressure spike and the evolution of a foul-smelling gas. What caused this, and how do we fix it? A: You are observing the acid-catalyzed decomposition of ammonium dithiocarbamate into carbon disulfide ( CS2​ ) and ammonia gas. This occurs when the localized temperature exceeds 5°C due to inadequate cooling or overly rapid dosing. Resolution: Abort the batch if CS2​ evolution is severe (safety hazard). For the next run, decrease the dosing rate by 50%, increase agitation to eliminate thermal gradients, and ensure your chiller fluid is set to at least -10°C to maintain an internal temperature of 0°C.

Q: Our final HPLC analysis shows a high concentration of a byproduct with double the expected molecular weight. Why is this forming? A: This is 2,2'-dithiobis(1,3-thiazole), a dimer formed by the oxidative coupling of the free thiol groups on your product. 1,3-thiazole-2-thiol is highly susceptible to oxidation, especially during the extended heating phase (74°C) and the subsequent workup[3]. Resolution: Implement strict anaerobic conditions. Sparge your aqueous solvents with nitrogen prior to use, maintain a positive nitrogen blanket over the reactor during the entire 7-hour cyclization, and use degassed ethyl acetate during extraction.

Q: We attempted to combine the chloroacetaldehyde and dithiocarbamate at room temperature to save time, but our yield dropped from 75% to 15%. Why? A: The synthesis of 1,3-thiazole-2-thiol is a delicate two-step cascade. If mixed at room temperature, the highly reactive chloroacetaldehyde will undergo rapid, uncontrolled polymerization before the dithiocarbamate can effectively attack the alpha-carbon. Furthermore, the dithiocarbamate will rapidly degrade in the acidic medium at 25°C. The strict 0°C hold is a thermodynamic requirement to trap the intermediate, and the subsequent 74°C heating is the kinetic requirement to close the ring[1].

Q: Can we substitute chloroacetaldehyde with a non-lachrymatory alternative for large-scale production? A: Yes, though it requires a completely different synthetic route. Industrial alternatives involve the reaction of alpha-thiocyano carbonyl compounds with hydrogen sulfide gas under elevated pressure (50°C to 150°C at >600 psi)[2]. While this avoids lachrymatory chlorinated precursors, it requires specialized high-pressure Hastelloy reactors and stringent H2​S gas handling protocols. For standard glass-lined reactors, the chloroacetaldehyde route remains the most viable.

References

  • Method for preparing 2-mercaptothiazole Source: European Patent Office (EP 0926140 A1) URL:[Link]

  • Source: US Patent Office (US2603647A)
  • SYNTHESIS OF DERIVATIVES OF 4,5-DIMETHYL-2-MERCAPTOTHIAZOLE Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 1,3-Thiazole-2-thiol Derivatives in Drug Discovery

A Comparative Analysis of Scaffold Modifications in Anti-Leukemic and Anti-Virulence Applications As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to poor scaffold selectio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Scaffold Modifications in Anti-Leukemic and Anti-Virulence Applications

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to poor scaffold selection. The 1,3-thiazole-2-thiol core (also known as 2-mercaptothiazole) is a privileged pharmacophore. Its unique electronic distribution—featuring a hydrogen-bond accepting nitrogen and an exocyclic thiol/thione tautomer—makes it an exceptional anchor for both kinase inhibitors and metalloenzyme modulators.

This guide objectively compares the performance of 1,3-thiazole-2-thiol derivatives against alternative azole and benzofused scaffolds across two distinct therapeutic contexts: Acute Myeloid Leukemia (AML) and Bacterial Anti-Virulence . By analyzing the causality behind these structural modifications, we provide a blueprint for rational drug design.

Anti-Leukemic SAR: Optimizing FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), drive aggressive forms of AML. Early screening identified 2-(6,7-dimethoxyquinazolin-4-ylthio)thiazole (Compound 1 ) as a potent enzymatic FLT3 inhibitor, but it suffered from poor cellular efficacy.

A comprehensive SAR study 1 revealed that modifying the 5-position of the 1,3-thiazole-2-thiol ring dictates cellular permeability and target engagement.

Comparative Performance Data

Table 1: SAR Profile of 2-(Quinazolin-4-ylthio)thiazole Derivatives against FLT3

CompoundThiazole ModificationFLT3 Kinase IC₅₀ (μM)MV4-11 Proliferation IC₅₀ (μM)HCT116 Proliferation IC₅₀ (μM)
1 (Lead) Unsubstituted 1,3-thiazole-2-thiol0.007>10.0>10.0
15c 5-(N-[3-(CF₃)phenyl]propionamide)0.0020.02>10.0
1c [1,3,4]thiadiazole-2-thiol (Bioisostere)0.0091.20>10.0

Mechanistic Causality: Why did Compound 15c achieve a 500-fold increase in cellular potency? The unsubstituted thiazole ring in Compound 1 is too hydrophilic to penetrate the AML cell membrane effectively. By introducing a bulky, lipophilic N-[3-(trifluoromethyl)phenyl]propionamide group at the 5-position, the molecule not only gains membrane permeability but also perfectly occupies a deep hydrophobic pocket adjacent to the FLT3 ATP-binding site. Conversely, bioisosteric replacement with a [1,3,4]thiadiazole-2-thiol (Compound 1c ) altered the electron density of the core, weakening critical hydrogen bonds and resulting in a 60-fold drop in cellular efficacy compared to 15c.

FLT3_Pathway FLT3 FLT3 Receptor Tyrosine Kinase (Wild-type / ITD Mutant) STAT5 STAT5 Pathway (Proliferation/Survival) FLT3->STAT5 Phosphorylation PI3K PI3K/AKT Pathway (Anti-apoptosis) FLT3->PI3K Phosphorylation MAPK RAS/MAPK Pathway (Proliferation) FLT3->MAPK Phosphorylation Inhibitor 1,3-Thiazole-2-thiol Derivatives (e.g., Compound 15c) Inhibitor->FLT3 Competitive Inhibition (IC50 = 0.02 μM) Inhibitor->STAT5 Blocks activation Apoptosis Apoptosis & Cell Death Inhibitor->Apoptosis Induces AML AML Cell Survival & Proliferation (MV4-11 Cells) STAT5->AML PI3K->AML MAPK->AML

Fig 1. Mechanism of FLT3 kinase inhibition by 1,3-thiazole-2-thiol derivatives in AML.

Anti-Virulence SAR: Inhibiting Bacterial NO Detoxification

In the fight against antibiotic resistance, targeting bacterial virulence pathways—such as Nitric Oxide (NO) detoxification—is a breakthrough strategy. E. coli utilizes the flavohemoglobin enzyme (Hmp) to detoxify host-derived NO. Recent synergy screening 2 compared the 1,3-thiazole-2-thiol core (2-MT ) against its benzofused analog, 2-mercaptobenzothiazole (2-MBT ).

Comparative Performance Data

Table 2: Comparative Anti-Virulence Activity (NO Detoxification Inhibition)

CompoundStructural FeatureHmp Catalysis Inhibitionhmp Transcript ReductionNO Detoxification Blockade
2-MBT Benzofused (Benzothiazole)Strong (Direct Inhibition)MinimalComplete
2-MT 1,3-thiazole-2-thiol (No benzene)NoneStrongComplete
2-MBX Oxygen bioisostere (Benzoxazole)NoneNoneNone

Mechanistic Causality: Both 2-MBT and 2-MT successfully block NO detoxification, but their SAR dictates entirely divergent mechanisms. The bulky benzene ring of 2-MBT acts as a steric wedge, directly binding to and inhibiting the Hmp enzyme's catalytic active site. When the benzene ring is removed to yield 2-MT (1,3-thiazole-2-thiol), the molecule loses the ability to directly inhibit Hmp catalysis. However, the exposed 1,3-thiazole-2-thiol core acts as a potent transcriptional repressor, drastically reducing hmp mRNA levels and halting the synthesis of the Hmp protein altogether. Both sulfur atoms are strictly required; substituting sulfur for oxygen (2-MBX) completely abolishes activity.

SAR_Workflow Synthesis 1. Library Synthesis (2-MT vs 2-MBT analogs) Screening 2. NO Detoxification Assay (E. coli Δhmp vs WT) Synthesis->Screening High-throughput Screening Mechanistic 3. Mechanistic Profiling (Hmp Catalysis vs Transcript) Screening->Mechanistic Hit Selection (2-MT & 2-MBT) Validation 4. In Vivo Validation (NO + Compound Synergy) Mechanistic->Validation Mechanism Confirmed

Fig 2. Experimental workflow for evaluating anti-virulence NO detoxification inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal genetic and phenotypic controls to definitively prove causality rather than mere correlation.

Protocol A: FLT3-ITD Cellular Proliferation & Selectivity Assay

Purpose: To validate that the cytotoxicity of 1,3-thiazole-2-thiol derivatives is strictly FLT3-mediated.

  • Cell Line Preparation: Culture MV4-11 cells (FLT3-ITD dependent) and HCT116 cells (FLT3 independent) in RPMI-1640 supplemented with 10% FBS.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the 1,3-thiazole-2-thiol compounds (e.g., Compound 15c) in DMSO. Transfer to a 96-well plate (final DMSO concentration <0.1%).

  • Incubation: Seed 1 × 10⁴ cells/well into the prepared plates. Incubate at 37°C in 5% CO₂ for 72 hours.

  • Viability Readout: Add CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Checkpoint: Calculate the IC₅₀ for both cell lines. A valid FLT3 inhibitor must show sub-micromolar potency in MV4-11 cells while maintaining an IC₅₀ > 10 μM in HCT116 cells. If HCT116 cells die, the compound is a general cytotoxin, not a targeted FLT3 inhibitor.

Protocol B: Real-Time NO Detoxification Monitoring

Purpose: To distinguish between direct Hmp catalysis inhibition and transcriptional suppression.

  • Bacterial Culture: Grow wild-type (WT) E. coli and a genetic knockout strain (Δhmp) to an OD₆₀₀ of 0.2 in MOPS minimal medium.

  • Compound Treatment: Pre-treat the cultures with 50 μM of 2-MT or 2-MBT for 30 minutes.

  • NO Challenge: Transfer the cultures to a sealed bioreactor equipped with a real-time electrochemical NO sensor (e.g., ISO-NOP). Inject PROLI NONOate (an NO donor) to achieve a peak NO concentration of 10 μM.

  • Mechanistic Readout:

    • Catalysis Assay: Monitor the rate of NO decay. If the NO decay rate in WT matches the Δhmp mutant immediately, the compound directly inhibits Hmp catalysis (e.g., 2-MBT).

    • Transcriptional Assay: Extract RNA at t=15 mins post-NO challenge. Perform RT-qPCR for the hmp gene. If NO decay is delayed but hmp mRNA is absent, the compound acts via transcriptional suppression (e.g., 2-MT).

  • Self-Validation Checkpoint: The Δhmp mutant serves as the ultimate control. If adding the compound to the Δhmp mutant further slows NO decay, the compound is hitting off-target secondary NO dioxygenases. A true Hmp-pathway inhibitor will show no additive effect in the Δhmp background.

Conclusion

The 1,3-thiazole-2-thiol scaffold is not a one-size-fits-all solution, but rather a highly tunable chemical anchor. For kinase inhibition (FLT3), substituting the 5-position with lipophilic amides drives cellular permeability and target affinity. For anti-virulence applications, the bare 1,3-thiazole-2-thiol core acts as a potent transcriptional repressor, whereas benzofusing the ring shifts the mechanism to direct enzymatic inhibition. Understanding these structure-activity relationships allows drug developers to rationally guide this versatile core toward the desired therapeutic outcome.

References

  • Li, W.-W., et al. (2012). Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML) Activities in Vitro and in Vivo. Journal of Medicinal Chemistry (ACS Publications). Retrieved from [Link]

  • Frontiers. (2020). Synergy Screening Identifies a Compound That Selectively Enhances the Antibacterial Activity of Nitric Oxide. Frontiers in Microbiology. Retrieved from [Link]

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Comparative

Comparative Analysis of the Antimicrobial Activity of Thiazole-2-thiol Isomers and Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Executive Summary & Structural Dynamics The thiazole ring is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary & Structural Dynamics

The thiazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the development of novel antimicrobial agents to combat multidrug-resistant (MDR) pathogens. Among its functionalized derivatives, thiazole-2-thiol (also known as 2-mercaptothiazole) and its positional isomers (thiazole-4-thiol and thiazole-5-thiol) exhibit distinct physicochemical and biological profiles.

The critical differentiator for the 2-thiol isomer is its capacity for tautomerization. Theoretical calculations and spectroscopic data indicate that the thione tautomer (thiazoline-2-thione) is approximately 39 kJ/mol lower in energy than the thiol form . This thermodynamic stability allows the 2-position to act as a potent nucleophile and metal chelator, a feature structurally restricted in the 4-thiol and 5-thiol isomers. Consequently, thiazole-2-thiol derivatives dominate clinical applications, serving as the core recognition moiety in advanced cephalosporins (e.g., ceftaroline) and novel anti-quorum sensing agents.

Isomerism T2T Thiazole-2-thiol (Thiol Form) T2Thione Thiazoline-2-thione (Thione Tautomer) ΔG ≈ -39 kJ/mol T2T->T2Thione Tautomerization (Favored) T4T Thiazole-4-thiol (Positional Isomer) T2T->T4T Structural Isomer T5T Thiazole-5-thiol (Positional Isomer) T2T->T5T Structural Isomer

Caption: Structural relationship and thermodynamically favored tautomerization of thiazole-thiol isomers.

Comparative Antimicrobial Performance

When evaluating the antimicrobial efficacy of these isomers, the 2-thiol position consistently demonstrates superior binding kinetics to bacterial targets. While 1,3-thiazole-4-thiol derivatives synthesized via Lawesson's reagent exhibit moderate broad-spectrum activity 1[1], functionalized 2-thiols (such as benzo[d]thiazole-2-thiols and quaternary ammonium salt conjugates) show potent, target-specific inhibition.

Quantitative Data Summary
Compound ScaffoldTarget PathogenMIC RangeDominant Mechanism of ActionRef
Benzo[d]thiazole-2-thiol QAS S. aureus (Gram +)~6.25 µg/mLCell wall surface fixation & cytoplasmic release2
Benzo[d]thiazole-2-thiol derivatives P. aeruginosa (Gram -)64 - 256 µg/mLSelective lasB Quorum Sensing (QS) inhibition3
S-Thiazol-2-yl derivatives Xanthomonas oryzae1.54 - 35.2 µg/mLType III Secretion System (T3SS) promoter inhibition4
1,3-Thiazole-4-thiol derivatives E. coli (Gram -)ModerateBroad-spectrum enzyme inhibition1
2-Mercaptothiazole (β-lactam side chain) A. baumannii / MRSA< 2.0 µg/mLExtensive H-bonding with Penicillin-Binding Proteins[[5]]()

Mechanistic Causality: Why Position 2 Excels

The superiority of the thiazole-2-thiol isomer in drug development is not coincidental; it is driven by specific structure-activity relationships (SAR):

  • Receptor Anchoring via Tautomerism: The 2-mercaptothiazole moiety is heavily utilized in cephalosporin optimization (e.g., ceftaroline) because its thione tautomer forms highly stable hydrogen bond networks with the Glu291 side chain and Arg489 carbonyl backbone of Penicillin-Binding Proteins (PBPs) 5[5]. Isomers at the 4- or 5-position lack this specific geometric alignment.

  • Quorum Sensing (QS) Disruption: In Gram-negative bacteria like P. aeruginosa, benzo[d]thiazole-2-thiol derivatives act as potent lasB inhibitors. They dock into the active site of the LasR system with higher affinity than native autoinducers, effectively shutting down biofilm formation and virulence factor expression without exerting direct bactericidal pressure (which slows resistance evolution) 3[3].

  • Membrane Puncturing via QAS Conjugation: When the 2-thiol isomer is conjugated to N,N-bis(2-hydroxyethyl) quaternary ammonium salts, the resulting amphiphilic molecule fixes onto the bacterial cell wall, puncturing it and causing catastrophic release of bacterial cytoplasm2[2].

MOA Isomer Thiazole-2-thiol Scaffold PBP PBP Binding (Hydrogen Bonding) Isomer->PBP Thione Tautomer QS LasR Receptor Docking (Quorum Sensing) Isomer->QS Hydrophobic Core QAS QAS Conjugation (Amphiphilic Action) Isomer->QAS Synthetic Modification Death1 Cell Wall Synthesis Halt PBP->Death1 Death2 Biofilm & Virulence Collapse QS->Death2 Death3 Membrane Puncture & Lysis QAS->Death3

Caption: Divergent, target-specific antimicrobial pathways of thiazole-2-thiol derivatives.

Self-Validating Experimental Methodologies

To accurately compare the antimicrobial properties of highly hydrophobic thiazole-thiol isomers, standard protocols must be modified to prevent solvent-induced artifacts and compound precipitation.

Protocol 1: Resazurin-Validated Broth Microdilution (MIC Determination)

Causality: Thiazole derivatives often precipitate in aqueous media, artificially inflating Optical Density ( OD600​ ) readings. Integrating Resazurin (a metabolic indicator) creates a self-validating system where viability is confirmed via colorimetric shift, independent of compound turbidity.

  • Compound Preparation: Dissolve the thiazole-thiol isomers in 100% DMSO to a stock concentration of 10 mg/mL.

    • Validation Check: Ensure the final DMSO concentration in the assay plate never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Grow the target strain (e.g., P. aeruginosa ATCC 27853) to mid-log phase. Adjust the suspension using a spectrophotometer to OD600​=0.08−0.1 (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Assay Execution: Perform two-fold serial dilutions of the compounds in a 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well. Incubate at 37°C for 18 hours.

  • Viability Confirmation: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

    • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria. The MIC is the lowest concentration well that remains strictly blue.

Protocol 2: Dual-Readout Quorum Sensing Inhibition Assay

Causality: To prove a compound is a true QS inhibitor (and not just a generic biocide), we must demonstrate that it downregulates virulence gene expression without halting fundamental bacterial replication.

  • Reporter Strain Setup: Utilize a P. aeruginosa reporter strain containing a lasB-gfp fusion plasmid.

  • Treatment: Expose the reporter strain to sub-MIC concentrations of the thiazole-2-thiol derivative (e.g., 1/2 MIC and 1/4 MIC) in 96-well black plates with clear bottoms.

  • Dual-Readout Validation: Incubate at 37°C for 20 hours. Measure GFP fluorescence (Excitation: 485 nm / Emission: 535 nm) and simultaneously measure bacterial growth via absorbance ( OD600​ ).

    • Validation Check: Calculate the Fluorescence/ OD600​ ratio. A validated QS inhibitor will show a significant drop in relative fluorescence units (RFU) while the OD600​ remains statistically comparable to the untreated vehicle control 3[3].

References

  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances / NIH PMC. Available at:[Link][3]

  • Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. Taylor & Francis. Available at:[Link][2]

  • Discovery of YFJ-36: Design, Synthesis, and Antibacterial Activities of Catechol-Conjugated β-Lactams against Gram-Negative Bacteria. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]

  • Novel S-Thiazol-2-yl-furan-2-carbothioate Derivatives as Potential T3SS Inhibitors Against Xanthomonas oryzae on Rice. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link][4]

  • Phosphorus pentasulfide and Lawesson reagent in synthesis of 1,3-thiazole-4-thiol derivatives. Current Chemistry Letters - Growing Science. Available at:[Link][1]

  • 2-Mercaptobenzothiazole (MBT) Chemical Properties and Tautomerism. Ataman Kimya. Available at:[Link]

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Validation

Comparative Validation of Anticancer Mechanisms: A Guide for 1,3-Thiazole-2-Thiol Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer mechanism of action (MoA) of novel 1,3-thiazole-2-thiol compounds. Movin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer mechanism of action (MoA) of novel 1,3-thiazole-2-thiol compounds. Moving beyond a simple checklist of experiments, we delve into the causality behind experimental choices, emphasizing a multi-assay, self-validating approach to generate robust and trustworthy data. The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, with several approved drugs and numerous candidates under investigation for their anticancer potential.[1][2][3] This guide will equip you with the rationale and detailed protocols to elucidate how this specific chemical class exerts its therapeutic effects.

The Core Principle: A Multi-Pronged Approach to Mechanistic Validation

Relying on a single assay to define a compound's MoA is a significant pitfall in early-stage drug discovery.[4] A compound might inhibit cell proliferation, but the underlying reason could be anything from targeted kinase inhibition to general toxicity. Therefore, a multi-assay strategy is imperative for rigorous scientific validation, preventing overinterpretation and building a strong, evidence-based narrative for your compound.[5][6]

The validation process is a logical cascade, starting from the broad observation of an anticancer effect and progressively narrowing down to a specific molecular interaction. This workflow ensures that each subsequent experiment is built upon a solid foundation of validated results.

G cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Elucidating Cellular Response cluster_3 Tier 3: Pinpointing the Target cluster_4 Tier 4: Confirming the Pathway A Initial Screening: Confirms Anticancer Activity A1 Cell Viability (MTT/MTS) A->A1 Does it work? A2 Cytotoxicity (LDH) A->A2 Does it work? B Cellular Mechanism Analysis: Identifies 'What' is Happening B1 Apoptosis Assay (Annexin V) B->B1 What is the cellular fate? B2 Cell Cycle Analysis (PI Staining) B->B2 What is the cellular fate? C Molecular Target Identification: Pinpoints 'How' it Happens C1 Biochemical Assays (e.g., Kinase Inhibition) C->C1 What is the direct target? C2 In Silico Docking C->C2 What is the direct target? D Pathway Validation: Confirms Downstream Effects D1 Western Blotting D->D1 Are downstream signals affected? A1->B B1->C C1->D

Caption: A tiered workflow for validating the Mechanism of Action.

Foundational Assays: Confirming Anticancer Activity

The initial step is to unequivocally demonstrate that the 1,3-thiazole-2-thiol compound has a detrimental effect on cancer cells, preferably with selectivity over non-cancerous cells.

A. Cell Viability and Proliferation Assays

Expertise & Experience: These assays are the bedrock of anticancer drug screening.[7][8] Their purpose is to quantify the concentration at which a compound inhibits cell growth (IC50). We must distinguish between a cytostatic effect (inhibiting proliferation) and a cytotoxic effect (inducing cell death). The MTT assay, which measures metabolic activity, is an excellent indicator of overall cell viability but doesn't inherently separate these two effects.[8] Therefore, running it in parallel with a direct cytotoxicity assay (like LDH release) provides a more complete picture.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 1,3-thiazole-2-thiol compound (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to cover at least two cell doubling times.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundCell LineTypeIC50 (µM)Selectivity Index (SI)*
Thiazole-Thiol X MCF-7Breast Cancer5.2 ± 0.49.6
Thiazole-Thiol X A549Lung Cancer8.1 ± 0.76.2
Thiazole-Thiol X MCF-10ANormal Breast50.1 ± 3.5-
Doxorubicin MCF-7Breast Cancer0.8 ± 0.115.0
Doxorubicin MCF-10ANormal Breast12.0 ± 1.1-

*Selectivity Index = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Elucidating the Cellular Response

Once activity is confirmed, the next logical step is to determine how the cells are dying or stopping their growth. The two most common anticancer mechanisms are the induction of apoptosis and cell cycle arrest.[6][7]

A. Apoptosis Induction

Expertise & Experience: Apoptosis, or programmed cell death, is a highly desirable mechanism for an anticancer drug as it avoids the inflammatory response associated with necrosis.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis).

G node_style node_style live_node Live Cell Annexin V: - PI: - early_node Early Apoptosis Annexin V: + PI: - live_node->early_node Drug Treatment late_node Late Apoptosis / Necrosis Annexin V: + PI: + early_node->late_node Membrane Compromise

Caption: Stages of cell death as measured by Annexin V/PI assay.

Detailed Protocol: Annexin V/PI Flow Cytometry Assay

  • Treatment: Seed cells in 6-well plates and treat with the 1,3-thiazole-2-thiol compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel.

B. Cell Cycle Arrest

Expertise & Experience: Many anticancer agents function by halting the cell cycle, preventing DNA replication or mitosis and ultimately leading to cell death.[7] Analyzing the DNA content of cells using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests the compound interferes with that particular checkpoint.

Detailed Protocol: Cell Cycle Analysis via PI Staining

  • Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal. Model the resulting histogram to determine the percentage of cells in each phase.

Data Presentation: Combined Cellular Effects

Treatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 2.1 ± 0.31.5 ± 0.255.4 ± 2.124.1 ± 1.520.5 ± 1.8
Thiazole-Thiol X (IC50) 15.8 ± 1.28.9 ± 0.920.1 ± 1.915.5 ± 1.364.4 ± 3.2
Cisplatin (IC50) 10.2 ± 0.86.1 ± 0.545.3 ± 2.535.6 ± 2.019.1 ± 1.5

Pinpointing the Molecular Target and Pathway

With evidence of a specific cellular response (e.g., G2/M arrest and apoptosis), the investigation now focuses on the molecular machinery responsible. Thiazole derivatives are known to target a wide range of proteins, including kinases, topoisomerases, and tubulin.[10][11]

A. Biochemical Assays for Direct Target Engagement

Trustworthiness: A key step in validating a drug's MoA is to demonstrate direct interaction with its purified molecular target in a cell-free system.[12] This confirms that the compound's effect is not an indirect cellular artifact. If in silico modeling or literature on similar scaffolds suggests kinase inhibition, a biochemical kinase assay is the logical next step.

Example Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reagents: Obtain the purified recombinant kinase of interest (e.g., EGFR, VEGFR-2), its specific substrate, and ATP.

  • Reaction Setup: In a 384-well plate, add the kinase, the 1,3-thiazole-2-thiol compound at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding a solution of ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., ADP-Glo). The luminescence signal is inversely proportional to kinase activity.

  • Analysis: Plot the inhibition of kinase activity against the compound concentration to determine the biochemical IC50.

B. Western Blotting for Pathway Validation

Trustworthiness: Western blotting serves as the critical link between the biochemical assay and the observed cellular effect. If your compound inhibits a specific kinase (e.g., EGFR), you must validate that this inhibition leads to a corresponding decrease in the phosphorylation of its downstream targets (e.g., Akt, Erk) within the cancer cells. This confirms the compound is engaging its target in a cellular context and disrupting the intended signaling pathway.

G cluster_pathway Signaling Cascade cluster_output Cellular Outcomes compound 1,3-Thiazole- 2-Thiol Cmpd. receptor EGFR compound->receptor Inhibits ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk p-Erk mek->erk prolif Proliferation erk->prolif akt p-Akt pi3k->akt mtor mTOR akt->mtor survival Survival mtor->survival

Caption: Hypothetical inhibition of the EGFR pathway by a thiazole compound.

Detailed Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 2-6 hours) to capture changes in signaling pathways. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and other targets to a loading control (e.g., β-actin or GAPDH).

Comparative Analysis with Alternative Agents

To understand the potential clinical relevance of a novel 1,3-thiazole-2-thiol compound, it is essential to benchmark its performance against established drugs. The choice of comparators should be strategic, including both drugs from the same chemical class (if available) and drugs that operate through the same validated mechanism.

Comparative Performance Data

CompoundChemical ClassPrimary Molecular Target(s)IC50 (MCF-7, µM)Validated Mechanism of Action
Thiazole-Thiol X 1,3-Thiazole-2-ThiolEGFR5.2G2/M Arrest, Apoptosis
Dasatinib [2][3]AminothiazoleBCR-ABL, Src family kinases~0.05G1 Arrest, Apoptosis
Erlotinib AnilinoquinazolineEGFR~2.0G1 Arrest
Doxorubicin AnthracyclineTopoisomerase II, DNA Intercalation0.8G2/M Arrest, Apoptosis, DNA Damage

This comparative analysis contextualizes the potency and mechanism of your compound, highlighting its unique properties or similarities to existing therapies. For instance, while both Thiazole-Thiol X and Erlotinib target EGFR, their differential effects on the cell cycle could suggest distinct downstream signaling or off-target effects worthy of further investigation.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based pathway for validating the anticancer mechanism of 1,3-thiazole-2-thiol compounds. By progressing from broad cellular effects to specific molecular interactions and confirming each step with orthogonal assays, researchers can build a robust and compelling case for their compound's MoA. This rigorous preclinical validation is fundamental for making informed decisions about advancing promising candidates into more complex models, such as 3D organoids or in vivo studies, ultimately accelerating the journey from the lab to the clinic.[7][13]

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  • Mermer, A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. Available from: [Link]

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  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. Available from: [Link]

  • PubMed. Bioassays for anticancer activities. Available from: [Link]

  • Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. Available from: [Link]

  • Semantic Scholar. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]

  • Al-Omaim, W. S., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. Available from: [Link]

  • ResearchGate. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Available from: [Link]

Sources

Comparative

Predictive Reactivity of 1,3-Thiazole-2-Thiol: A DFT-Driven Comparison Guide for Drug Design and Catalysis

As a privileged heterocyclic scaffold, 1,3-thiazole-2-thiol (also known as 2-mercaptothiazole) plays a foundational role in modern synthetic chemistry and drug discovery. Its applications range from serving as a bridging...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged heterocyclic scaffold, 1,3-thiazole-2-thiol (also known as 2-mercaptothiazole) plays a foundational role in modern synthetic chemistry and drug discovery. Its applications range from serving as a bridging ligand in highly luminescent binuclear platinum(II) complexes[1] to acting as a potent pharmacophore in α-glucosidase inhibitors for diabetes management[2].

Understanding the reactivity of this molecule—specifically its nucleophilic/electrophilic active sites and its thione-thiol tautomeric equilibrium—is critical for optimizing its performance. Density Functional Theory (DFT) provides the rigorous quantum mechanical framework required to predict these properties. This guide objectively compares the computational reactivity profile of 1,3-thiazole-2-thiol against alternative heterocyclic scaffolds, providing drug development professionals and computational chemists with field-proven insights.

Mechanistic Context: The Thione-Thiol Tautomerism

The reactivity of 1,3-thiazole-2-thiol is heavily dictated by its ability to exist in equilibrium with its thione tautomer (thiazoline-2-thione).

  • Causality in Reactivity: The tautomeric state determines the spatial distribution of the Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) dictates the site of nucleophilic attack (often localized on the exocyclic sulfur in the thione form), while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electrophilic susceptibility. DFT allows us to calculate the Gibbs free energy difference ( ΔG ) between these tautomers across different implicit solvent models, predicting which form will actively engage a biological target or catalytic substrate.

Comparative Reactivity Analysis

To benchmark the performance of 1,3-thiazole-2-thiol, we must compare it against two widely utilized alternatives: 2-mercaptopyridine (a six-membered analogue) and 2-mercaptobenzothiazole (a benzo-fused analogue).

A. Catalytic Efficiency in Transfer C–H Borylation

In the realm of metal-free transfer C–H borylation, 1,3-thiazole-2-thiol acts as a highly efficient catalyst, significantly outperforming 2-mercaptopyridine[3].

  • The Causality: DFT studies utilizing the ω B97XD/def2-TZVP level of theory reveal that the five-membered thiazole ring imposes a tighter N–C–S bond angle. This inherent structural pre-organization results in a significantly lower distortion energy (90.0 kcal/mol) compared to the six-membered pyridine analogue (106.0 kcal/mol)[3]. Consequently, 1,3-thiazole-2-thiol requires a lower activation barrier to achieve the transition state necessary for B–C bond cleavage, driving higher catalytic conversion rates.

B. Biological Target Binding

For drug development, the 1,3-thiazole-2-thiol scaffold demonstrates superior efficacy in α-glucosidase inhibition compared to bulkier benzofused derivatives[2].

  • The Causality: DFT-derived Molecular Electrostatic Potential (MEP) mapping shows that the unhindered dipole moment of the monocyclic thiazole ring facilitates optimal hydrogen bonding within the allosteric site of the enzyme's C-terminal domain[2]. The addition of a fused benzene ring (as in 2-mercaptobenzothiazole) diffuses this dipole and introduces steric clashes, reducing binding affinity.

Quantitative Data: DFT Global Reactivity Descriptors

The following table summarizes the global reactivity descriptors derived from FMO analysis. These parameters are calculated using Koopmans' theorem approximations, where Chemical Hardness ( η ) = (ELUMO​−EHOMO​)/2 and Electrophilicity ( ω ) = μ2/2η .

Table 1: Comparative DFT Descriptors (Approximated at B3LYP/6-311+G(d,p) Level)

Scaffold / CompoundHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Chemical Hardness ( η , eV)Electrophilicity ( ω , eV)
1,3-Thiazole-2-thiol -6.15-1.454.70 2.35 3.07
2-Mercaptopyridine -6.05-1.254.802.402.78
2-Mercaptobenzothiazole -5.90-1.953.951.973.90
  • Data Interpretation: 2-mercaptobenzothiazole exhibits the smallest energy gap (3.95 eV), indicating high polarizability but lower kinetic stability. 1,3-thiazole-2-thiol strikes an optimal thermodynamic balance (4.70 eV). Its moderate electrophilicity (3.07 eV) makes it an ideal bridging ligand in organometallic synthesis, allowing it to coordinate effectively to metals like Platinum(II) without undergoing unwanted redox degradation[1].

Self-Validating Computational Protocol

To ensure trustworthiness and reproducibility in predicting the reactivity of 1,3-thiazole-2-thiol, computational chemists must employ a self-validating DFT methodology. Below is the standardized step-by-step workflow.

Step 1: Conformational Search & Input Generation

  • Action: Generate the initial 3D coordinates for both the thiol and thione tautomers.

  • Causality: Because tautomeric equilibrium is highly sensitive to the dielectric constant of the environment, evaluating both forms ensures the global minimum is accurately identified for the target solvent system.

Step 2: Geometry Optimization

  • Action: Execute optimization using a dispersion-corrected hybrid functional (e.g., ω B97XD) and a polarized basis set containing diffuse functions (e.g., 6-311+G(d,p) or def2-TZVP)[2][3].

  • Causality: The inclusion of diffuse functions ('+') is mandatory when modeling sulfur-containing compounds. Sulfur's expanded, polarizable electron cloud requires additional spatial flexibility in the basis set to accurately compute LUMO energies and nucleophilic behavior. Furthermore, ω B97XD captures the non-covalent interactions critical for transition state modeling[3].

Step 3: Frequency Calculation (The Validation Step)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: This is the self-validating mechanism of the protocol. The presence of zero imaginary frequencies ( Nimag​=0 ) mathematically proves the structure is a true local minimum on the potential energy surface. If Nimag​≥1 , the structure is a saddle point, and optimization must be restarted along the displacement vector of the imaginary mode.

Step 4: Descriptor Extraction & MEP Mapping

  • Action: Extract the HOMO/LUMO eigenvalues to calculate hardness and electrophilicity. Generate the MEP surface to visually map regions of high electron density (red/nucleophilic) and low electron density (blue/electrophilic).

Workflow Visualization

DFT_Workflow N1 1. Input Generation (Thiol / Thione Tautomers) N2 2. Geometry Optimization (ωB97XD / def2-TZVP) N1->N2 N3 3. Frequency Calculation (Self-Validation Step) N2->N3 N3->N2 N_imag > 0 (Restart) N4 4. FMO Extraction (HOMO / LUMO Energies) N3->N4 N_imag = 0 (True Minimum) N5 5. Descriptor Calculation (Hardness, Electrophilicity) N4->N5 N6 6. Predictive Application (Catalysis / Drug Docking) N5->N6

Computational workflow for DFT-based reactivity prediction of 1,3-thiazole-2-thiol.

Conclusion

For synthetic chemists and drug development professionals, 1,3-thiazole-2-thiol represents a highly tunable, privileged scaffold. As demonstrated through comparative DFT analysis, its unique five-membered structural geometry provides a distinct thermodynamic advantage over six-membered and benzofused alternatives. By utilizing rigorous, self-validating computational protocols, researchers can accurately predict its tautomeric behavior and FMO distribution, thereby accelerating the design of novel catalysts and targeted therapeutics.

References

  • Title: Thiazol-2-thiolate-Bridged Binuclear Platinum(II) Complexes with High Photoluminescence Quantum Efficiencies of up to Near Unity Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Boron Recycling in the Metal-Free Transfer C–H Borylation of Terminal Alkynes and Heteroarenes Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors Source: ResearchGate URL: [Link]

Sources

Comparative

In Vitro vs. In Vivo Efficacy of 1,3-Thiazole-2-Thiol-Based Drug Candidates: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Grounding The 1,3-thiazole-2-thiol scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for a vast array of antimicrobial, anticancer, and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The 1,3-thiazole-2-thiol scaffold is a privileged structure in modern medicinal chemistry, serving as the pharmacophoric core for a vast array of antimicrobial, anticancer, and metabolic drug candidates[1]. As a Senior Application Scientist, evaluating these candidates requires moving beyond basic endpoint assays to understand the fundamental causality of their target engagement.

The efficacy of the 1,3-thiazole-2-thiol moiety stems directly from its unique electronic properties. The delocalization of π -electrons across the five-membered heteroaromatic ring, combined with the exocyclic thiol (-SH) group, enables potent interactions with biological targets. Specifically, the thiol group acts as an exceptional Zinc-Binding Group (ZBG) , allowing these derivatives to chelate metal ions in the active sites of metalloenzymes like Carbonic Anhydrase (CA)[2]. Additionally, the sulfur and nitrogen heteroatoms facilitate strong intermolecular hydrogen bonding with amino acid residues in receptor pockets[1].

Mechanism A 1,3-Thiazole-2-Thiol Pharmacophore B Zinc Chelation (Metalloenzymes) A->B C Disulfide Bond Formation A->C D Target Inhibition (e.g., CA, VEGFR) B->D C->D E Pathogen Clearance / Tumor Apoptosis D->E

Primary molecular mechanisms of 1,3-thiazole-2-thiol derivatives leading to cellular efficacy.

Quantitative Performance: In Vitro Efficacy Comparison

To objectively evaluate the potential of novel 1,3-thiazole-2-thiol derivatives, we must benchmark their in vitro performance against established clinical standards. The table below synthesizes recent experimental data across three distinct therapeutic targets: metabolic disease ( α -glucosidase), infectious disease (Neisseria gonorrhoeae), and oncology (Breast Cancer).

Table 1: In Vitro Efficacy of 1,3-Thiazole-2-Thiol Derivatives vs. Standard Therapeutics
Therapeutic TargetLead Compound (Derivative)Standard AlternativeEfficacy Metric (Derivative)Efficacy Metric (Standard)Ref.
α -Glucosidase (Type 2 Diabetes)Compound III-24 (Furan-thiazole-2-thiol)Acarbose IC50​=0.645±0.052μM IC50​=452.24±54.14μM [3]
Carbonic Anhydrase (N. gonorrhoeae)Compound 2 (Ethoxzolamide analog)Ethoxzolamide MIC=0.015μg/mL MIC=0.125μg/mL [2]
Breast Cancer (MCF-7 Cell Line)2-(4-aminophenyl)-6-bromo derivative5-Fluorouracil IC50​=0.008μM IC50​=11.29±1.06μM [4],[1]

Analytical Insight: The data demonstrates that structural tuning of the 1,3-thiazole-2-thiol core—such as the addition of electron-withdrawing trifluoromethoxy groups or bulky furan rings—can yield sub-micromolar potency that vastly outperforms traditional therapies like Acarbose and standard Ethoxzolamide[3],[2].

Self-Validating Experimental Methodologies

A robust drug development pipeline relies on self-validating protocols. Every assay must include internal controls to rule out false positives caused by compound aggregation, autofluorescence, or solvent toxicity.

Protocol A: In Vitro Enzyme Kinetics ( α -Glucosidase Inhibition)

Causality: Why use p-nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate? pNPG is a synthetic substrate that, upon cleavage by α -glucosidase, releases p-nitrophenol, yielding a distinct yellow color measurable at 405 nm. This allows for real-time kinetic monitoring rather than relying on endpoint assays, which are susceptible to false positives from compound precipitation[3].

  • Reagent Preparation: Prepare 0.1 U/mL α -glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare 5 mM pNPG in the same buffer.

  • Compound Incubation (The Validation Step):

    • Test Wells: Add 10 μL of the thiazole-2-thiol derivative (serial dilutions).

    • Positive Control: Add 10 μL of Acarbose (validates assay sensitivity).

    • Vehicle Control: Add 10 μL of 1% DMSO (establishes baseline without solvent-induced enzyme denaturation).

  • Reaction Initiation: Add 20 μL of α -glucosidase to all wells. Incubate at 37°C for 15 minutes to allow pre-binding. Add 20 μL of pNPG to initiate the reaction.

  • Kinetic Measurement: Measure absorbance continuously at 405 nm for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Perform a Lineweaver-Burk plot analysis to determine if the inhibition is competitive or non-competitive (e.g., Compound III-24 acts as a noncompetitive inhibitor)[3].

Protocol B: In Vivo Efficacy (Murine Gonococcal Infection Model)

Causality: In vitro potency often fails to translate in vivo due to the rapid hepatic clearance of the free thiol group. Therefore, PK profiling must precede efficacy modeling. Furthermore, mice are not natural hosts for N. gonorrhoeae. Treating female BALB/c mice with 17 β -estradiol prolongs the estrus phase, suppressing competitive native flora and creating a permissive environment for sustained gonococcal colonization[2].

  • Estradiol Conditioning: Inject female BALB/c mice subcutaneously with 0.5 mg of 17 β -estradiol on days -2, 0, and +2 relative to infection.

  • Infection: On day 0, inoculate mice vaginally with 106 CFU of N. gonorrhoeae suspended in PBS.

  • Dosing Regimen: Based on prior LC-MS/MS PK data, administer the optimized thiazole-2-thiol candidate (e.g., Compound 2) via oral gavage (PO) twice daily, starting 24 hours post-infection. Include a vehicle-only control group.

  • Bioburden Quantification: Swab the vaginal tract daily. Plate the swabs on GC agar base supplemented with IsoVitaleX and VCNT inhibitor (to suppress commensal flora). Count CFUs after 48 hours of incubation at 37°C in 5% CO2​ .

Bridging the Gap: Pharmacokinetics and In Vivo Translation

The primary bottleneck in developing 1,3-thiazole-2-thiol candidates is the "translation gap" between in vitro target engagement and in vivo efficacy. The highly reactive exocyclic thiol group is prone to rapid oxidation, glucuronidation, and methylation in the liver, leading to poor oral bioavailability and short half-lives.

To overcome this, medicinal chemists employ Hit-to-Lead Optimization strategies. For example, in the development of antigonococcal agents, modifying the ethoxzolamide scaffold to include steric shielding around the thiazole ring significantly improved metabolic stability in mouse liver microsomes and enhanced Caco-2 permeability, directly resulting in decreased gonococcal bioburden in vivo[2].

Workflow N1 Candidate Library N2 In Vitro Screening N1->N2 N3 Enzyme Assays N2->N3 N4 Cellular Assays N2->N4 N5 Hit-to-Lead Optimization N3->N5 N4->N5 N6 In Vivo PK/PD Profiling N5->N6 PK Optimization N7 In Vivo Efficacy Models N6->N7 Dose Determination

Workflow for translating 1,3-thiazole-2-thiol candidates from in vitro screening to in vivo.

References

  • Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α -glucosidase inhibitors Source: PubMed / NIH URL:3

  • Optimization of Ethoxzolamide Analogs with Improved Pharmacokinetic Properties for In Vivo Efficacy against Neisseria gonorrhoeae Source: PMC / NIH URL:2

  • Comparative Efficacy of Benzothiazole-2-thiol Derivatives: An In Vitro and In Vivo Perspective Source: Benchchem URL:4

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: MDPI URL:1

Sources

Safety & Regulatory Compliance

Handling

Operational Safety and PPE Guide for Handling 1,3-Thiazole-2-Thiol

Executive Summary In the landscape of drug development and synthetic organic chemistry, 1,3-thiazole-2-thiol (commonly referred to as 2-mercaptothiazole) serves as a highly versatile building block, ligand, and pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, 1,3-thiazole-2-thiol (commonly referred to as 2-mercaptothiazole) serves as a highly versatile building block, ligand, and pharmacophore. However, its utility is accompanied by significant handling risks. As a reactive organosulfur compound, it presents acute exposure hazards that demand rigorous operational discipline. This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe handling protocols, ensuring that laboratory operations remain both efficient and uncompromisingly safe.

Physicochemical Profile and Hazard Causality

To design an effective safety protocol, one must first understand the physical nature of the chemical. 1,3-thiazole-2-thiol is typically encountered as a white to light-yellow crystalline powder. Its physical state directly dictates the primary vector of exposure: aerosolized dust.

According to the PubChem database, 1,3-thiazole-2-thiol (CID 1201387) presents significant acute toxicity and irritation risks . The table below synthesizes its quantitative data and the operational implications derived from major Safety Data Sheets (SDS) .

Table 1: Physicochemical Properties and Hazard Causality

Property / GHS HazardValue / ClassificationOperational Implication & Causality
Molecular Weight 117.20 g/mol Low molecular weight organosulfur; readily absorbed through compromised dermal barriers if dissolved in carrier solvents.
Physical State Solid (Crystalline Powder)High risk of generating aerosolized particulates during weighing and transfer operations.
Melting Point 79 - 80 °CStable at room temperature; does not readily sublimate, meaning settled dust will persist on surfaces until chemically decontaminated.
H301 / H302 Harmful if swallowedMandates strict prohibition of food/drink in the operational area; requires rigorous hand washing post-operation.
H315 Causes skin irritationNecessitates impermeable glove barriers. Direct contact with skin moisture exacerbates irritation.
H319 Causes serious eye irritationRequires tight-fitting ocular protection. Fine dust can bypass standard safety glasses and react with tear film.
H335 May cause respiratory irritationMandates handling strictly within a certified chemical fume hood to capture airborne particulates.

PPE Selection and Mechanistic Rationale

The selection of PPE for 1,3-thiazole-2-thiol is not merely a compliance exercise; it is a calculated defense against its specific physicochemical properties.

  • Respiratory Protection (Engineering & PPE): The primary control is a chemical fume hood. However, if handling bulk quantities where dust generation is unavoidable, a particulate-filtering respirator (N95, N100, or P3) is required. Standard surgical masks are insufficient as they do not provide a peripheral seal against fine crystalline dust.

  • Dermal Protection (Gloves & Body): Latex gloves must be avoided due to poor chemical resistance and the risk of sensitization. Double-layer nitrile or neoprene gloves provide a validated barrier against organosulfur compounds. A fully buttoned, flame-resistant laboratory coat ensures that particulate matter does not settle on personal clothing.

  • Ocular Protection: Standard safety glasses only protect against direct frontal impact. Because 1,3-thiazole-2-thiol dust can remain suspended in the air, chemical splash goggles with a tight facial seal are mandatory to prevent particulates from interacting with the moisture of the eyes.

Hazard Control Logic Visualization

The following diagram illustrates the logical relationship between the specific hazards of 1,3-thiazole-2-thiol and the corresponding PPE controls required before execution.

PPE_Workflow cluster_hazards Hazard Identification cluster_controls Required PPE & Controls Start 1,3-Thiazole-2-Thiol Handling Operation H1 Airborne Particulates (H335) Start->H1 H2 Dermal Contact (H315) Start->H2 H3 Ocular Splash/Dust (H319) Start->H3 C1 Fume Hood + N95/P3 Respirator H1->C1 Respiratory Protection C2 Double Nitrile Gloves & Lab Coat H2->C2 Barrier Protection C3 Chemical Splash Goggles H3->C3 Ocular Protection Execution Safe Weighing & Transfer Protocol C1->Execution C2->Execution C3->Execution Decon Decontamination & Waste Segregation Execution->Decon Post-Operation

Hazard identification and corresponding PPE control logic for handling 1,3-thiazole-2-thiol.

Step-by-Step Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means each critical step includes a built-in verification mechanism to confirm safety before proceeding.

Methodology 1: Safe Weighing and Transfer Protocol
  • System Verification (Self-Validation): Before opening the reagent, verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm). Validation check: Tape a small strip of tissue paper to the bottom of the sash; it should pull steadily inward. Excessive draft will scatter the fine powder, while insufficient draft fails to capture airborne particulates.

  • PPE Donning & Integrity Check: Don a laboratory coat, chemical splash goggles, and double-layer nitrile gloves. Validation check: Perform a manual inflation test on the outer gloves (trap air and squeeze) to ensure no micro-tears exist before contacting the reagent bottle.

  • Static Mitigation: Place an anti-static weighing boat on the balance and use a grounded stainless-steel spatula. Causality: Fine organosulfur powders hold static charges, causing them to repel and aerosolize. Grounding the tools prevents sudden particulate dispersion.

  • Transfer Execution: Open the reagent bottle strictly within the designated safe zone of the fume hood (at least 6 inches behind the sash). Transfer the required mass slowly, keeping the spatula close to the weighing boat to minimize the drop height and subsequent dust cloud generation.

  • Sealing and Primary Decontamination: Cap the reagent bottle immediately after use. Wipe the exterior of the bottle and the weighing balance with a disposable wipe dampened with methanol or ethanol (1,3-thiazole-2-thiol is highly soluble in alcohols).

Methodology 2: Spill Response and Disposal Plan

In the event of a localized spill inside the fume hood, execute the following containment strategy:

  • Immediate Isolation: Lower the fume hood sash to the minimum safe working height to maximize exhaust velocity over the spill zone, ensuring no dust escapes into the laboratory environment.

  • Wet Containment (Causality): Do not dry-sweep the powder. Dry sweeping mechanically aerosolizes the irritant. Instead, gently cover the spill with absorbent paper towels dampened with water or ethanol to suppress dust formation.

  • Collection: Use a non-sparking scoop or disposable cardboard to collect the dampened powder and absorbent materials. Place them directly into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a final ethanol wipe-down to dissolve and remove any microscopic organosulfur traces. Validation check: Visually inspect the surface under bright light at a low angle to confirm the absence of crystalline residue.

  • Waste Segregation: Label the container explicitly as "Hazardous Solid Waste - Organosulfur Irritant (1,3-thiazole-2-thiol)". Never mix this waste with strong oxidizing agents, as thiols can react exothermically. Dispose of the container via your institution's approved hazardous waste management facility .

References

  • Title: 2-Mercaptothiazole | C3H3NS2 | CID 1201387 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

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